Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride: A Technical Guide to Its Chemical Properties, Reactivity, and Applications in AI-Driven Drug Discovery
Executive Summary This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, step-by-step synthetic utility, and natural occurrence. Physicochemical Properties & Molecular Id...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, step-by-step synthetic utility, and natural occurrence.
Physicochemical Properties & Molecular Identity
The compound is commercially supplied and stored as a hydrochloride salt. The free 4-aminopyrrole is highly electron-rich and susceptible to rapid air oxidation and spontaneous polymerization. The addition of hydrochloric acid protonates the primary amine, withdrawing electron density from the pyrrole ring and stabilizing the monomeric form for long-term storage[3],[4].
Table 1: Molecular Identity and Physicochemical Properties
Soluble in polar aprotic solvents (DMF, DMSO) and water
Application in AI-Driven Drug Discovery: CDK20 Inhibitors
The most authoritative application of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in recent literature is its use in synthesizing novel CDK20 inhibitors. In a landmark study utilizing Chemistry42 and AlphaFold, researchers generated 8,918 potential molecules, ultimately synthesizing a pyrrole-based hit compound, ISM042-2-001 [1].
The structural logic behind using this specific pyrrole intermediate is twofold:
The C4-Amino Group: Acts as a potent nucleophile to undergo Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles (e.g., 2-chloroquinazoline), forming the critical hinge-binding motif of the kinase inhibitor.
The C2-Ethyl Ester: Serves as a stable protecting group during the harsh SNAr conditions, which can later be saponified and amidated to optimize solvent-exposed interactions within the kinase binding pocket[1].
Caption: Synthetic pathway of CDK20 inhibitor ISM042-2-001 utilizing the pyrrole intermediate.
Structure-Activity Relationship (SAR) Evolution
The initial hit synthesized from the pyrrole intermediate was further optimized via AI-guided SAR to yield highly potent derivatives. The quantitative improvement in binding affinity (
Kd
) demonstrates the tunability of the pyrrole scaffold[1].
Table 2: Binding Affinity of Pyrrole-Derived CDK20 Inhibitors
Compound ID
Modifications from Base Scaffold
Binding Affinity (
Kd
)
Fold Improvement
ISM042-2-001
Base pyrrole-quinazoline scaffold
8.9 ± 1.6 µM
Baseline
ISM042-2-049
Optimized solvent-exposed region
375.0 ± 5.0 nM
~24x
ISM042-2-048
Addition of pyrazole group (H-bond to Lys33)
210.0 ± 42.4 nM
~40x
Experimental Protocol: Synthesis of the Kinase Inhibitor Precursor
The following self-validating protocol details the primary SNAr coupling step to generate Ethyl 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylate, highlighting the causality behind each methodological choice[1].
Objective: Couple the pyrrole core with a quinazoline ring via Nucleophilic Aromatic Substitution.
Step-by-Step Methodology:
Freebasing & Activation: To a solution of ethyl 4-amino-1H-pyrrole-2-carboxylate (500 mg, 3.24 mmol) in N,N-Dimethylformamide (DMF) (15 mL), add Potassium Carbonate (
K2CO3
) (672 mg, 4.86 mmol).
Causality:
K2CO3
is a mild, non-nucleophilic base. It serves a dual purpose: it liberates the free amine from the hydrochloride salt (restoring nucleophilicity) and acts as an acid scavenger to neutralize the HCl byproduct generated during the SNAr reaction. DMF is selected as a polar aprotic solvent due to its high boiling point and excellent solvating power for both organic and inorganic reagents.
Electrophilic Coupling: Add 2-chloroquinazoline (534 mg, 3.24 mmol) to the mixture and stir at 80 °C for 16 hours.
Causality: Elevated thermal conditions provide the necessary activation energy to overcome the transition state barrier for SNAr at the electron-deficient C2 position of the quinazoline ring.
Quench & Partitioning: Cool the reaction to room temperature. Wash the mixture with deionized water (30 mL) and extract with Ethyl Acetate (EtOAc) (3 × 15 mL).
Causality: The aqueous wash effectively removes the high-boiling DMF solvent and highly water-soluble inorganic byproducts (
KCl
, unreacted
K2CO3
). EtOAc selectively partitions the target organic product into the organic phase.
Drying & Concentration: Wash the combined organic layers with brine (2 × 30 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Causality: Brine alters the osmotic pressure to pull residual water out of the organic layer.
Na2SO4
acts as a final desiccant to ensure complete dehydration before chromatography.
Purification & Validation: Purify the crude residue via silica gel column chromatography using a Petroleum Ether:Ethyl Acetate (5:1) gradient.
Validation Check: The process should yield the product as a yellow solid (approx. 632 mg, 69% yield). Identity must be confirmed via LCMS showing the expected
[M+H]+
mass peak[1].
Natural Occurrence & Antimicrobial Potential
Beyond synthetic drug design, ethyl 4-amino-1H-pyrrole-2-carboxylate has been identified in nature as a bioactive secondary metabolite. Recent untargeted metabolomic profiling (LC-QTOF-MS) of endophytic fungi—specifically Fusarium sp. and Penicillium chrysogenum isolated from the medicinal plant Solanum mauritianum—revealed the presence of this compound[2].
These fungal endophytes produce the pyrrole derivative as part of a complex biochemical arsenal to defend against competing microorganisms. Crude extracts containing this compound exhibited broad-spectrum antibacterial activity against public health pathogens, including Bacillus subtilis and Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values as low as 0.03 mg/mL[2].
Caption: Workflow for identifying ethyl 4-amino-1H-pyrrole-2-carboxylate from fungal endophytes.
An In-depth Technical Guide to the Synthesis and Application of Ethyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] A...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of pyrrole-containing compounds, derivatives of ethyl 4-amino-1H-pyrrole-2-carboxylate have emerged as a particularly promising class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and therapeutic applications of derivatives of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. We will delve into the strategic derivatization of this versatile building block, exploring the synthesis of N-acyl, N-sulfonyl, and C-C coupled analogs. Furthermore, this guide will detail their significant potential as anticancer and antimicrobial agents, with a particular focus on their role as dihydrofolate reductase (DHFR) inhibitors. This document aims to serve as a valuable resource for researchers and drug development professionals by providing detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic potential of this important class of compounds.
Introduction: The Versatile Ethyl 4-Amino-1H-pyrrole-2-carboxylate Scaffold
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a bifunctional molecule featuring a reactive amino group at the C4 position and an ester functionality at the C2 position of the pyrrole ring. This unique arrangement of functional groups provides a versatile platform for chemical modification, allowing for the systematic exploration of chemical space and the optimization of biological activity. The pyrrole nitrogen also offers a site for substitution, further expanding the diversity of accessible derivatives.
The inherent biological relevance of the pyrrole nucleus, coupled with the strategic placement of modifiable functional groups, has made this scaffold a focal point in the design and synthesis of novel therapeutic agents.[2] Derivatives have shown significant promise in oncology and infectious diseases, often by mimicking endogenous ligands or inhibiting key enzymatic pathways.[1][3]
Synthetic Strategies for Derivatization
The derivatization of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride primarily targets the 4-amino group, the pyrrole nitrogen, and, following halogenation, the carbon framework of the pyrrole ring. The hydrochloride salt form necessitates a neutralization step, typically with a non-nucleophilic base, prior to reaction with electrophiles.
N-Acylation and N-Sulfonylation of the 4-Amino Group
The most direct approach to modifying the core scaffold is through acylation or sulfonylation of the 4-amino group. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, enabling fine-tuning of physicochemical properties and biological activity.
2.1.1. Synthesis of N-Acyl Derivatives: Amide bond formation can be achieved by reacting the free amine with an appropriate acyl chloride or carboxylic acid. The use of coupling agents is often necessary for reactions with carboxylic acids to activate the carboxyl group and facilitate amide formation.
2.1.2. Synthesis of N-Sulfonamide Derivatives: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base.[4][5] This reaction introduces a key pharmacophore known for its diverse biological activities, including antibacterial and anticancer effects.[5][6]
N-Alkylation of the Pyrrole Ring
The pyrrole nitrogen can be alkylated to introduce further diversity. This is typically achieved by deprotonation with a suitable base followed by reaction with an alkyl halide.
C-C Bond Formation via Cross-Coupling Reactions
To expand the carbon skeleton, the pyrrole ring can be first halogenated, most commonly brominated, to provide a handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between a halide and a boronic acid or ester.[7][8][9][10][11] This strategy allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical diversity of the derivatives. It is important to note that dehalogenation can be a competing side reaction in Suzuki couplings of halopyrroles, and reaction conditions, including the choice of catalyst and protecting groups, must be carefully optimized.[7][8]
Therapeutic Applications of Ethyl 4-Amino-1H-pyrrole-2-carboxylate Derivatives
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, with the most significant being in the areas of oncology and infectious diseases.
A key mechanism of action for many anticancer agents is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[12] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[12]
Several derivatives of ethyl 4-amino-1H-pyrrole-2-carboxylate have been identified as potent inhibitors of DHFR.[13][14][15] The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for DHFR inhibition, and by incorporating this or similar nitrogen-rich heterocycles through derivatization of the 4-amino group, potent inhibitors can be designed. The pyrrole-2-carboxylate portion of the molecule can be tailored to occupy adjacent binding pockets within the enzyme's active site, enhancing binding affinity and selectivity.
Figure 1: Mechanism of action of ethyl 4-amino-1H-pyrrole-2-carboxylate derivatives as DHFR inhibitors.
Antimicrobial Activity
The folate pathway is also a critical target in bacteria, making DHFR inhibitors effective antimicrobial agents.[12][16] Derivatives of ethyl 4-amino-1H-pyrrole-2-carboxylate have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[16] The development of novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance.
Structure-Activity Relationships (SAR)
Systematic modification of the ethyl 4-amino-1H-pyrrole-2-carboxylate scaffold has provided valuable insights into the structural requirements for potent biological activity.
Table 1: General Structure-Activity Relationships of Ethyl 4-Amino-1H-pyrrole-2-carboxylate Derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of key derivatives.
General Procedure for the Synthesis of N-Acyl Derivatives
Figure 2: Workflow for the N-acylation of ethyl 4-amino-1H-pyrrole-2-carboxylate.
Step-by-Step Protocol:
To a solution of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C under an inert atmosphere.
Stir the mixture for 15-30 minutes to ensure complete neutralization.
For acylation with an acyl chloride: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
For acylation with a carboxylic acid: Add the carboxylic acid (1.1 eq) followed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Procedure for the Synthesis of N-Sulfonamide Derivatives
Step-by-Step Protocol:
Follow steps 1 and 2 of the N-acylation protocol to neutralize the starting material.
Add the desired sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
Upon completion, follow the workup and purification procedures described in steps 6-8 of the N-acylation protocol.
Characterization of Derivatives
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the derivatives. The appearance of new signals corresponding to the introduced acyl or sulfonyl group and shifts in the signals of the pyrrole ring protons and carbons will confirm the successful derivatization.[18][19][20]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds and confirm their elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the appearance of a new amide or sulfonamide carbonyl stretch.[18]
Future Perspectives and Conclusion
The ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride scaffold continues to be a rich source of novel therapeutic candidates. The synthetic versatility of this building block allows for the creation of large and diverse libraries of compounds for high-throughput screening. Future research in this area will likely focus on:
Exploration of Novel Derivatization Strategies: The development of new synthetic methodologies to access previously unexplored chemical space.
Multi-Target Drug Design: The design of derivatives that can simultaneously modulate multiple biological targets to achieve synergistic therapeutic effects and overcome drug resistance.
Optimization of Pharmacokinetic Properties: Further chemical modifications to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.
References
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Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. (n.d.). Western Kentucky University. Retrieved from [Link]
A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. (2003). Organic Chemistry Portal. Retrieved from [Link]
Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024). Scientific Reports, 14(1), 11093. [Link]
Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. (2012). Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 8), o325–o330. [Link]
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An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. (2002). Organic Letters, 4(15), 2573–2575. [Link]
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chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.). Retrieved from [Link]
Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. (2009). Journal of Medicinal Chemistry, 52(17), 5436-5449. [Link]
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A Comprehensive Technical Guide to Ethyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
Executive Summary This technical guide provides an in-depth exploration of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides an in-depth exploration of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development. The pyrrole ring system is a cornerstone in medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2] This guide moves beyond a simple recitation of facts to deliver field-proven insights into the synthesis, reactivity, and strategic application of this compound. We will dissect its role as a versatile scaffold, with a particular focus on its pivotal contribution to the development of novel inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target in the fight against drug-resistant tuberculosis.[3] This document serves as a practical resource, complete with detailed protocols, data summaries, and workflow visualizations to empower scientists in their research endeavors.
Core Compound Analysis: Properties and Significance
Ethyl 4-amino-1H-pyrrole-2-carboxylate is a disubstituted pyrrole featuring two key functional groups that are instrumental for chemical elaboration: a primary amine at the C4 position and an ethyl ester at the C2 position. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a preferred format for laboratory use. The inherent reactivity of the pyrrole ring, combined with the strategic placement of these functional groups, makes it an exceptionally valuable starting material for constructing diverse molecular architectures.[2][4]
The pyrrole heterocycle is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in a wide array of approved therapeutics, including atorvastatin and sunitinib.[1] The subject of this guide, with its amino and ester moieties, provides orthogonal chemical handles for sequential or selective modification, a highly desirable trait in combinatorial chemistry and lead optimization campaigns.
Synthesis and Chemical Reactivity: A Scientist's Perspective
The true value of a chemical scaffold lies in its accessibility and the predictability of its chemical transformations. Here, we delve into the practical aspects of synthesizing and derivatizing ethyl 4-amino-1H-pyrrole-2-carboxylate.
Strategic Synthesis
While numerous methods exist for constructing pyrrole rings, a common and effective strategy for achieving the desired 4-amino substitution pattern involves a multi-step sequence starting from more accessible precursors. A logical and field-tested approach is the reduction of a corresponding 4-nitro derivative. This method is advantageous because the introduction of a nitro group onto a pyrrole ring is often regiochemically predictable, and its subsequent reduction to a primary amine is a high-yielding and reliable transformation.
This protocol is a representative, multi-step workflow illustrating a common strategy in heterocyclic chemistry for introducing an amine group.
Step 1: Synthesis of Ethyl 4-Nitro-1H-pyrrole-2-carboxylate
To a solution of ethyl 1H-pyrrole-2-carboxylate in acetic anhydride, cooled to 0°C, add nitric acid dropwise while maintaining the temperature below 5°C.
Stir the reaction mixture at low temperature for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice water and stir until a precipitate forms.
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude nitro-pyrrole.
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Reduction to Ethyl 4-Amino-1H-pyrrole-2-carboxylate
Dissolve the ethyl 4-nitro-1H-pyrrole-2-carboxylate in ethanol or ethyl acetate in a hydrogenation vessel.
Add a catalytic amount of palladium on carbon (10% Pd/C).
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir vigorously at room temperature.
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the crude amine product.
Step 3: Formation of the Hydrochloride Salt
Dissolve the crude ethyl 4-amino-1H-pyrrole-2-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.
The hydrochloride salt will precipitate out of the solution.
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Caption: A typical synthetic route to the target compound.
Key Reactivity and Derivatization Pathways
The utility of this scaffold stems from the orthogonal reactivity of its functional groups. This allows for selective modifications, which is crucial for building molecular libraries and performing SAR studies.
C4-Amino Group: This nucleophilic primary amine is a prime site for acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or participation in reductive amination to generate secondary amines.
C2-Ester Group: The ethyl ester can be readily hydrolyzed (saponified) to the corresponding carboxylic acid using a base like NaOH or LiOH.[3] This carboxylic acid is a critical intermediate for forming amide bonds with various amines using standard peptide coupling reagents (e.g., EDCI, HOBt, HATU).
Pyrrole N-H: The pyrrole nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to further diversify the scaffold.
Caption: Key reactivity pathways of the core scaffold.
Application in Drug Discovery: A Case Study on MmpL3 Inhibition
The true test of a chemical scaffold is its successful application in solving a real-world problem. A compelling example is the use of the pyrrole-2-carboxamide framework, derived from our title compound, to develop potent inhibitors against MmpL3 for treating drug-resistant tuberculosis.[3]
MmpL3: A Vulnerable Target in Mycobacterium tuberculosis
MmpL3 is an essential membrane transporter in Mycobacterium tuberculosis. It is responsible for exporting mycolic acids, a critical component of the bacterium's unique and highly impermeable cell wall. Inhibiting MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes it a highly attractive and validated target for developing new anti-TB drugs that can overcome existing resistance mechanisms.[3]
From Scaffold to Potent Inhibitor: A Workflow
Researchers have successfully used a structure-guided design strategy to develop pyrrole-2-carboxamide derivatives as powerful MmpL3 inhibitors.[3] The ethyl 4-amino-1H-pyrrole-2-carboxylate scaffold provides the core structure, which is then elaborated to optimize binding to the MmpL3 protein.
This workflow is based on synthetic strategies reported in the development of pyrrole-based MmpL3 inhibitors.[3]
Step 1: Hydrolysis of the Ester
Dissolve ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in a mixture of ethanol and water.
Add an excess of sodium hydroxide (NaOH) and stir the mixture at 60°C for 3-5 hours.
After cooling to room temperature, acidify the mixture to pH 3-4 with 1 M HCl.
The resulting solid, 4-amino-1H-pyrrole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
Step 2: Amide Coupling
To a solution of 4-amino-1H-pyrrole-2-carboxylic acid in a suitable solvent like DMF, add the desired amine (e.g., adamantan-2-amine).
Add peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), followed by a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine).
Stir the reaction mixture overnight at room temperature.
Pour the reaction into cold water and collect the precipitated product by filtration to yield the target pyrrole-2-carboxamide.
Caption: Workflow from starting material to MmpL3 inhibitor.
Structure-Activity Relationship (SAR) Insights
Studies on pyrrole-2-carboxamide MmpL3 inhibitors have revealed key SAR trends that are invaluable for lead optimization.[3]
Modification Area
Structural Change
Impact on Anti-TB Activity
Pyrrole Ring
Attaching phenyl/pyridyl groups with electron-withdrawing substituents
Optimized compounds (e.g., Compound 32 from the study)
Potent activity (MIC < 0.016 µg/mL), low cytotoxicity, and good in vivo efficacy
These findings underscore the tunability of the pyrrole scaffold and demonstrate how systematic modification, guided by biological data, can lead to the development of drug candidates with excellent therapeutic profiles.[3]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.
Technique
Expected Observations for Ethyl 4-Amino-1H-pyrrole-2-carboxylate
¹H NMR
Signals corresponding to the ethyl group (triplet and quartet), distinct signals for the pyrrole ring protons, a broad singlet for the NH₂ protons, and a broad singlet for the pyrrole N-H proton.
¹³C NMR
Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and distinct signals for the carbons of the pyrrole ring.
Mass Spectrometry
A molecular ion peak corresponding to the mass of the free base (C₇H₁₀N₂O₂).
IR Spectroscopy
Characteristic stretches for N-H (amine and pyrrole), C=O (ester), and C-N bonds.
Safety and Handling
As a laboratory chemical, ethyl 4-amino-1H-pyrrole-2-carboxylate and its derivatives should be handled with appropriate care.
Hazard Classification: The free base is classified as harmful and an irritant (GHS07). It may cause skin, eye, and respiratory irritation.[5]
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling this compound.
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[5]
Conclusion and Future Outlook
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is more than just a chemical; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its strategic functionalization, predictable reactivity, and proven success in high-impact therapeutic areas like tuberculosis research highlight its immense value.[3][7] Future research will undoubtedly continue to leverage this and related pyrrole scaffolds to tackle other challenging diseases, from viral infections to oncology. The principles and workflows detailed in this guide provide a solid foundation for researchers to unlock the full potential of this resourceful molecule.
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
Grozav, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link]
Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
The Discovery, Synthesis, and Application of Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride in Modern Drug Development
Executive Summary The molecular building block ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8) represents a critical node in modern medicinal chemistry. Originally developed as a synthetic interm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecular building block ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8) represents a critical node in modern medicinal chemistry. Originally developed as a synthetic intermediate for complex kinase inhibitors, this bifunctional pyrrole scaffold offers unique electronic properties and geometric constraints ideal for hydrogen-bond interactions within enzyme active sites.
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical baseline of this compound is essential for predicting its behavior in downstream coupling reactions. The data below summarizes the critical metrics for both the free base and the stabilized hydrochloride salt[1][3].
Table 1: Physicochemical Properties of the Pyrrole Scaffold
Property
Value (Hydrochloride Salt)
Value (Free Base)
CAS Registry Number
1354952-55-8
67318-12-1
Molecular Formula
C₇H₁₁ClN₂O₂
C₇H₁₀N₂O₂
Molecular Weight
190.63 g/mol
154.17 g/mol
InChI Key
N/A (Salt mixture)
OVIXWEAINBQWBW-UHFFFAOYSA-N
Physical Appearance
Off-white to pale yellow crystalline solid
Dark yellow to brown oil/solid (unstable)
Storage Requirements
Room temperature, desiccated
-20°C, inert atmosphere (Argon/N₂)
Synthesis and Isolation: The Causality of Salt Formation
The synthesis of aminopyrroles presents a notorious challenge in organic chemistry: oxidative instability . The pyrrole ring is inherently electron-rich. When an electron-donating amine (-NH₂) is attached directly to the ring (specifically at the 4-position), it donates further electron density into the
π
-system via resonance. This makes the free base highly susceptible to rapid auto-oxidation and polymerization upon exposure to ambient air or light.
The Causality of the Hydrochloride Salt:
To harness this molecule for drug discovery, it must be stabilized. By treating the free base with anhydrous hydrochloric acid, the amine is protonated (-NH₃⁺). This simple acid-base reaction fundamentally alters the electronic landscape of the molecule. The positively charged ammonium group becomes strongly electron-withdrawing via induction, drastically reducing the electron density on the pyrrole ring. This prevents oxidative degradation, extending the compound's shelf life from hours to years, and allows for precise stoichiometric handling in subsequent reactions[3].
Chemical synthesis pathway of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.
Application in AI-Driven Drug Discovery: The CDK20 Inhibitor Case Study
The true value of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is realized in its application as a core scaffold for novel therapeutics. A landmark demonstration of this occurred in a 2022 study by Insilico Medicine, which utilized the to accelerate drug discovery[4][5].
The Workflow:
Target Identification: AlphaFold was used to predict the previously unsolved 3D structure of Cyclin-dependent Kinase 20 (CDK20), a kinase implicated in various cancers.
Generative Design: The Chemistry42 AI platform generated 8,918 potential inhibitor structures based on the AlphaFold pocket.
Scaffold Selection: Ethyl 4-amino-1H-pyrrole-2-carboxylate was selected as the optimal starting material due to its precise vector geometry, allowing the amino group to project into the hinge-binding region of the kinase.
Validation: The scaffold was coupled with 2-chloroquinazoline to produce the lead compound ISM042-2-001 , which demonstrated a
Kd
value of
8.9±1.6μM
against CDK20[5].
Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process visual cues and analytical checkpoints guarantee that the chemist can verify the success of each step before proceeding.
Protocol 1: Synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride
Step 1: Regioselective Nitration
Procedure: To a solution of ethyl 1H-pyrrole-2-carboxylate in acetic anhydride at -10 °C, slowly add fuming nitric acid.
Causality: Temperature control is paramount. Exceeding 0 °C results in over-nitration and a loss of regioselectivity (yielding the unwanted 5-nitro isomer).
Validation: Quench over ice. The precipitation of a pale yellow solid indicates successful nitration. Verify via LC-MS (Expected
m/z
: 185.1
[M+H]+
).
Step 2: Catalytic Reduction
Procedure: Dissolve the 4-nitro intermediate in ethanol. Add 10% Pd/C (0.1 eq) and stir under an
H2
atmosphere (1 atm) at room temperature for 4 hours.
Validation: The reaction is self-validating via TLC (Hexanes:EtOAc 3:1). The UV-active nitro spot (
Rf∼0.6
) will completely disappear, replaced by a highly polar, ninhydrin-active amine spot (
Rf∼0.2
). Filter immediately through Celite to remove Pd/C. Do not concentrate to dryness in air.
Step 3: Salt Formation (Stabilization)
Procedure: Cool the ethanolic filtrate to 0 °C. Dropwise, add 4M HCl in dioxane (1.1 eq).
Causality: Dioxane is used because the resulting hydrochloride salt is highly insoluble in it, driving the equilibrium toward precipitation and preventing the need for aqueous workup, which would risk oxidation.
Validation: A rapid color change from dark yellow to a thick, pale-white suspension confirms successful protonation. Filter and wash with cold diethyl ether to yield the stable hydrochloride salt.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for ISM042-2-001[5][6]
Procedure: To a solution of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (500 mg, 3.24 mmol) in DMF (15 mL), add
K2CO3
(672 mg, 4.86 mmol) and 2-chloroquinazoline (534 mg, 3.24 mmol). Stir the mixture at 80 °C for 16 hours.
Causality: Why
K2CO3
? The pyrrole is currently locked in its unreactive, protonated salt form.
K2CO3
serves a dual purpose: first, it deprotonates the salt to liberate the nucleophilic free amine in situ; second, it acts as an acid scavenger to neutralize the HCl byproduct generated during the SNAr coupling with 2-chloroquinazoline, driving the reaction to completion.
Validation: Wash the reaction mixture with water (30 mL) and extract with EtOAc. The organic layer will contain the coupled product. Purify via silica gel chromatography (PE:EA = 5:1) to isolate ethyl 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylate as a yellow solid (Yield: ~69%)[4].
Table 2: Reaction Optimization and Yield Metrics
Synthetic Step
Critical Reagents / Conditions
Average Yield (%)
Purity (HPLC)
Nitration
HNO3
,
Ac2O
, -10°C
75 - 82%
> 95%
Reduction
H2
(1 atm), 10% Pd/C, EtOH, RT
85 - 90%
> 98%
Salt Formation
4M HCl in Dioxane, 0°C
92 - 95%
> 99%
SNAr Coupling
K2CO3
, DMF, 80°C, 16 hrs
65 - 70%
> 98%
Conclusion
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a testament to the elegance of rational chemical design. By understanding the causality of its electron-rich
π
-system, chemists can manipulate its stability via salt formation, transforming a fleeting, auto-oxidizing natural metabolite into a robust, shelf-stable building block. As demonstrated by recent AI-driven breakthroughs targeting CDK20, this pyrrole scaffold remains at the cutting edge of modern drug discovery, providing the precise geometric and electronic parameters required to unlock novel therapeutic spaces.
References
Insilico Medicine AI Drug Discovery Study
Title: AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor
Source: arXiv preprint (Ren, F., et al., 2022)
URL:[Link]
Natural Occurrence in Fungal Endophytes
Title: Identification and Assessment of Secondary Metabolites from Three Fungal Endophytes of Solanum mauritianum Against Public Health Pathogens
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
A Technical Guide to Ethyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride: A Versatile Scaffold for Novel Antimicrobial Agents
Abstract Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound whose principal value in modern drug discovery lies not in its direct biological activity, but in its role as a privileged syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic compound whose principal value in modern drug discovery lies not in its direct biological activity, but in its role as a privileged synthetic scaffold. While data on a specific mechanism of action for the title compound is absent from peer-reviewed literature, its core structure, the pyrrole-2-carboxylate motif, serves as a foundational building block for potent inhibitors of critical bacterial targets. This technical guide provides an in-depth analysis of two major classes of antimicrobial agents developed from this scaffold: inhibitors of Mycobacterium tuberculosis Mycolic Acid Transporter MmpL3 and bacterial DNA Gyrase. We will explore the synthetic rationale, mechanism of action of the derivative compounds, and the experimental protocols used to validate their therapeutic potential.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1] Its structure is present in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a rigid core for orienting functional groups toward biological targets.[1][2] Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride represents a versatile starting material, offering multiple reaction sites for chemical elaboration to build extensive libraries of bioactive molecules.[3]
While this compound is commercially available for research applications, it is critical for drug development professionals to understand that its primary utility is as a synthetic intermediate. This guide will therefore focus on the proven mechanisms of action of potent therapeutics derived from this core structure.
Application I: Antitubercular Agents Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents that act on new targets. MmpL3, an essential membrane transporter in Mycobacterium tuberculosis, is one of the most promising new targets for antitubercular drug development.[4][5]
Mechanism of Action: MmpL3 Inhibition
MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acids, across the mycobacterial inner membrane.[4] Mycolic acids are the defining structural component of the mycobacterial outer membrane, which is critical for the bacterium's survival and pathogenesis. Inhibition of MmpL3 blocks the mycolic acid biosynthesis pathway, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the outer membrane, ultimately resulting in bacterial death.[4][6]
The pyrrole-2-carboxamide scaffold has been instrumental in the design of a new class of potent MmpL3 inhibitors.[2][4] Through structure-guided design, researchers have optimized this scaffold by attaching various functional groups to the pyrrole ring and the carboxamide nitrogen to fit precisely within the MmpL3 binding pocket.[5][6]
Caption: Mechanism of MmpL3 inhibition by pyrrole-2-carboxamide derivatives.
Synthetic Workflow and Structure-Activity Relationship (SAR)
The synthesis of MmpL3 inhibitors often begins with a pyrrole-2-carboxylate precursor. The core workflow involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by an amide coupling reaction with a selected amine (e.g., an adamantyl amine). Subsequent modifications, such as Suzuki coupling reactions on a halogenated pyrrole ring, introduce further diversity.[4]
Key SAR insights include:
Amide and Pyrrole N-H Bonds: The hydrogen atoms on both the pyrrole ring and the carboxamide are crucial for activity, likely forming key hydrogen bonds within the MmpL3 binding site.[2][4]
Substituents on Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[5][6]
Amide Substituents: Bulky, lipophilic groups (e.g., adamantyl, cyclohexyl) attached to the carboxamide nitrogen are generally required for potent inhibition.[4]
Caption: General synthetic workflow from a pyrrole precursor to an MmpL3 inhibitor.
Quantitative Data: In Vitro Antitubercular Activity
The following table summarizes the activity of representative pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv.
A common method to confirm that the synthesized compounds target MmpL3 is to measure their activity against recombinant strains of Mycobacterium smegmatis.
Strain Preparation: Engineer strains of M. smegmatis where the native mmpL3 gene is replaced with the mmpL3 gene from M. tuberculosis (MmpL3-WT). Create additional strains expressing known resistance-conferring mutations in mmpL3.
MIC Determination: Grow the recombinant strains in a suitable broth medium (e.g., Middlebrook 7H9).
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and add them to a 96-well microplate.
Inoculation: Add the bacterial cultures to the wells at a standardized density.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Readout: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for bacterial growth or by using a viability indicator like resazurin.
Analysis: A significant increase in the MIC value for the mutant strains compared to the MmpL3-WT strain confirms that the compound's mechanism of action is via MmpL3 inhibition.[2][4]
Application II: Antibacterial Agents Targeting DNA Gyrase
Bacterial DNA gyrase is a well-validated and essential target for antibacterial drugs, such as fluoroquinolones.[7] The pyrrole scaffold has been successfully employed to develop a novel class of DNA gyrase inhibitors known as pyrrolamides, which act via a different mechanism than quinolones.[7][8]
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[7][9] It is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit contains an ATP-binding site that powers the enzyme's conformational changes.
Pyrrolamides are ATP-competitive inhibitors that bind to the ATP-binding pocket of the GyrB subunit.[7] This binding event prevents ATP hydrolysis, thereby inhibiting the enzymatic activity of DNA gyrase. The disruption of DNA topology and synthesis leads to rapid bacterial cell death.[8]
Caption: Mechanism of DNA Gyrase inhibition by pyrrolamide derivatives.
Quantitative Data: In Vitro Enzyme and Antibacterial Activity
The following table summarizes the activity of a representative pyrrolamide derivative against DNA gyrase and various bacterial strains.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This biochemical assay directly measures the inhibition of the enzyme's function.
Reaction Components: Prepare a reaction mixture containing supercoiled DNA gyrase (GyrA and GyrB subunits), relaxed plasmid DNA (e.g., pBR322) as a substrate, ATP, and an appropriate assay buffer.
Compound Addition: Add varying concentrations of the test inhibitor (e.g., a pyrrolamide derivative) or a control (e.g., DMSO) to the reaction mixture.
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.
Quenching: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.
Gel Electrophoresis: Separate the DNA topoisomers (relaxed vs. supercoiled) by running the samples on a 1% agarose gel.
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The supercoiled DNA migrates faster than the relaxed form. Quantify the band intensities to determine the concentration of inhibitor required to inhibit the supercoiling activity by 50% (IC50).[7]
Conclusion
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a quintessential example of a versatile building block in modern medicinal chemistry. While devoid of a characterized intrinsic mechanism of action, its true value is realized upon its synthetic elaboration into highly specific and potent inhibitors of validated antimicrobial targets. The successful development of pyrrole-2-carboxamide-based MmpL3 inhibitors for tuberculosis and pyrrolamide-based DNA gyrase inhibitors for bacterial infections underscores the power of this scaffold. For drug development professionals, understanding the potential of such core structures is paramount for designing next-generation therapeutics to combat the growing threat of infectious diseases.
References
Li, X., Liu, M., Wang, F., Li, Y., Zhang, J., Zhang, L., ... & Zhang, T. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11262–11283. [Link][2][4][5][6]
Li, X., Liu, M., Wang, F., Li, Y., Zhang, J., Zhang, L., ... & Zhang, T. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed, 35915958. [Link][4][5][6]
Tomašič, T., Ilaš, J., Zidar, N., Zega, A., Peterlin Mašič, L., Szili, P., ... & Fois, B. (2018). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. ResearchGate. [Link][8]
Li, X., Liu, M., Wang, F., Li, Y., Zhang, J., Zhang, L., ... & Zhang, T. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Publications. [Link][2][4][6]
Li, X., Liu, M., Wang, F., Li, Y., Zhang, J., Zhang, L., ... & Zhang, T. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. [Link][4][5][6]
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Wright, L. (2010). Pyrrolamide DNA gyrase inhibitors: a new class of antibacterial agents. PLoS Pathogens, 6(10), e1001168. [Link][7]
Cimpean, A., Grozav, A., & Vlase, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link][1]
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Ghalia, M. H. (2023). New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. Drug Development Research, 84(6), 1204-1230. [Link]
Patel, R., Singh, R., Singh, P., & Talele, T. T. (2024). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS ONE, 19(5), e0298910. [Link]
Fois, B., Skok, Ž., Tomašič, T., Ilaš, J., Zidar, N., Zega, A., ... & Peterlin Mašič, L. (2020). Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. Molecules, 26(1), 53. [Link][9]
Kumar, R., Kumar, P., & Kumar, R. (2019). Novel Hybrid-Pyrrole Derivatives: Their Synthesis, Antitubercular Evaluation and Docking Studies. ResearchGate. [Link]
Kennedy, A. R., Khalaf, A. I., Scott, F. J., Suckling, C. J., & Waigh, R. D. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 254-259. [Link]
Upadhyaya, P., & Kumar, A. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Antibiotics, 9(9), 548. [Link]
Nishikawa, Y., & Kishida, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2631. [Link]
Singh, A., & Sharma, P. K. (2017). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Drug Delivery and Therapeutics, 7(5), 1-10. [Link]
Takahata, H., Inagaki, T., & Momose, T. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3541-3551. [Link]
Al-Ostath, A. I., & Al-Ameri, M. A. (2023). N‐pyrrolyl carboxylic acid derivative and SAR activity. ResearchGate. [Link]
Kennedy, A. R., Khalaf, A. I., Scott, F. J., Suckling, C. J., & Waigh, R. D. (2017). Four Pyrrole Derivatives Used as Building Blocks in the Synthesis of Minor-Groove Binders. University of Huddersfield Research Portal. [Link]
Bakalova, A. S., Svidritskiy, E. A., & Dar'in, D. V. (2019). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Organic & Biomolecular Chemistry, 17(43), 9474-9483. [Link][3]
Guran, C. T., Dehaen, W., & Van der Eycken, E. V. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11198-11204. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-acetyl-1H-pyrrole-2-carboxylate. PubChem. Retrieved March 31, 2026, from [Link]
Application Note and Protocol: A Reliable Synthetic Route to Ethyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a valuable...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, a valuable building block in medicinal chemistry and materials science. The presented methodology is a robust two-step process commencing with the synthesis of ethyl 4-nitro-1H-pyrrole-2-carboxylate, followed by a catalytic hydrogenation to yield the desired amino-pyrrole, which is subsequently converted to its hydrochloride salt. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction: The Significance of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in a vast array of biologically active compounds and functional materials.[1] Specifically, 4-aminopyrrole-2-carboxylate derivatives serve as crucial intermediates in the synthesis of various therapeutic agents, including inhibitors of mycobacterial membrane protein large 3 (MmpL3) for treating drug-resistant tuberculosis and other novel pharmaceuticals.[2] The strategic placement of the amino and carboxylate functionalities allows for diverse downstream chemical modifications, making reliable access to this scaffold a priority for synthetic and medicinal chemists. This protocol details a practical and scalable approach to this important synthetic intermediate.
Overall Synthetic Strategy
The synthesis of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is most effectively achieved through a two-step sequence starting from a suitable pyrrole precursor. Direct amination of the pyrrole ring at the 4-position is challenging. Therefore, a more controlled and higher-yielding approach involves the introduction of a nitro group, which can then be selectively reduced to the desired amine.
The overall transformation is as follows:
Figure 1: Two-step synthetic approach.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
This initial step involves the nitration of ethyl 1H-pyrrole-2-carboxylate. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 1H-pyrrole-2-carboxylate
139.15
5.0 g
35.9
Acetic Anhydride
102.09
50 mL
-
Fuming Nitric Acid (≥90%)
63.01
2.5 mL
~59.5
Ice
-
200 g
-
Saturated Sodium Bicarbonate Solution
-
100 mL
-
Brine
-
50 mL
-
Anhydrous Magnesium Sulfate
120.37
5 g
-
Ethyl Acetate
88.11
150 mL
-
Hexanes
-
50 mL
-
Step-by-Step Protocol:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 1H-pyrrole-2-carboxylate (5.0 g, 35.9 mmol) in acetic anhydride (50 mL).
Cooling: Cool the solution to -10 °C using an ice-salt bath. It is crucial to maintain this low temperature to control the exothermicity of the nitration reaction and minimize side product formation.
Addition of Nitrating Agent: Add fuming nitric acid (2.5 mL) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not rise above -5 °C.
Reaction: Stir the reaction mixture at -10 °C for an additional 2 hours.
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the solution is neutral (pH ~7).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford ethyl 4-nitro-1H-pyrrole-2-carboxylate as a solid.
Part 2: Synthesis of Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride
The second step is the reduction of the nitro group to an amine using catalytic hydrogenation, followed by the formation of the hydrochloride salt. This method is generally high-yielding and clean.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 4-nitro-1H-pyrrole-2-carboxylate
184.14
4.0 g
21.7
Palladium on Carbon (10 wt. %)
-
400 mg
-
Ethanol
46.07
100 mL
-
Hydrochloric Acid (concentrated, 37%)
36.46
~2 mL
-
Diethyl Ether
74.12
50 mL
-
Step-by-Step Protocol:
Reaction Setup: To a 250 mL hydrogenation flask, add ethyl 4-nitro-1H-pyrrole-2-carboxylate (4.0 g, 21.7 mmol) and ethanol (100 mL).
Catalyst Addition: Carefully add 10% palladium on carbon (400 mg) to the solution.
Hydrogenation: Place the flask on a Parr hydrogenator. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
Reaction: Shake the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 2-4 hours). The progress of the reaction can be monitored by TLC.
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
Salt Formation: To the filtrate, add concentrated hydrochloric acid (~2 mL) dropwise with stirring. A precipitate should form.
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
Washing and Drying: Wash the solid with cold diethyl ether (2 x 25 mL) and dry under vacuum to yield ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.
Figure 2: Step-by-step experimental workflow.
Mechanistic Considerations and Causality
Nitration: The nitration of pyrrole is a classic electrophilic aromatic substitution. The use of acetic anhydride with nitric acid generates acetyl nitrate in situ, which is a milder nitrating agent than nitric acid alone, providing better control and regioselectivity. The electron-withdrawing ester group at the 2-position directs the incoming electrophile to the 4-position. Performing the reaction at low temperatures is critical to prevent dinitration and polymerization of the electron-rich pyrrole ring.
Catalytic Hydrogenation: The reduction of the nitro group to an amine via catalytic hydrogenation is a widely used and efficient transformation.[3] Palladium on carbon is an excellent catalyst for this purpose. The reaction proceeds via the transfer of hydrogen from the gas phase to the surface of the catalyst, where the reduction of the nitro group occurs. The formation of the hydrochloride salt not only aids in the purification and isolation of the product but also improves its stability and handling properties, as free amines can be susceptible to oxidation.
Safety and Handling
Fuming Nitric Acid: This is a highly corrosive and oxidizing substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Acetic Anhydride: This is a corrosive and lachrymatory compound. Handle in a fume hood with appropriate PPE.
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. The palladium on carbon catalyst can be pyrophoric, especially when dry and exposed to air after the reaction. Quench the catalyst carefully with water after filtration.
References
ResearchGate. Synthesis of 2,5‐disubstituted pyrroles from nitroarenes. Reaction...[Link]
RSC Publishing. One-pot synthesis of N-substituted pyrroles from nitro compounds and 2,5-hexadione over a heterogeneous cobalt catalyst - New Journal of Chemistry.[Link]
ACS Publications. Three-Component Synthesis of Polysubstituted Pyrroles from α-Diazoketones, Nitroalkenes, and Amines | Organic Letters.[Link]
RSC Publishing. Atom-efficient iron-catalyzed cascade synthesis of pyrroles from nitroarenes under low-pressure conditions - Chemical Communications.[Link]
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.[Link]
RSC Publishing. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science.[Link]
ResearchGate. State of the art in catalytic pyrrole synthesis from nitroarenes using earth-abundant (transfer) hydrogenation catalysts.[Link]
RSC Publishing. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - Chemical Science (DOI:10.1039/D3SC02879H).[Link]
ACS Publications. Metal-Free Chemoselective Hydrogenation of Nitroarenes by N-Doped Carbon Nanotubes via In Situ Polymerization of Pyrrole | ACS Omega.[Link]
Semantic Scholar. A new synthesis of pyrroles from nitroalkenes.[Link]
ACS Publications. An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates | Organic Letters.[Link]
ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.[Link]
ACS Publications. Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate.[Link]
RSC Publishing. An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles - Organic & Biomolecular Chemistry.[Link]
PMC. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.[Link]
Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters.[Link]
JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.[Link]
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Application Note: Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride in Advanced Heterocyclic Synthesis
Executive Summary Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8) is a highly privileged, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Featuring a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8) is a highly privileged, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Featuring an electron-rich pyrrole core, this scaffold provides two orthogonal vectors for derivatization: a nucleophilic C4-primary amine and a selectively hydrolyzable C2-ethyl ester. This application note provides an in-depth, self-validating guide to utilizing this building block, focusing on its mechanistic properties, handling protocols, and its application in synthesizing complex kinase inhibitors and targeted screening libraries.
Mechanistic Insights & Causality (E-E-A-T)
To successfully deploy ethyl 4-amino-1H-pyrrole-2-carboxylate in synthesis, researchers must understand the thermodynamic and kinetic principles governing its reactivity.
The Necessity of the Hydrochloride Salt
Free 4-aminopyrroles are highly electron-rich. The electron-donating nature of the pyrrole nitrogen, combined with the primary amine, makes the free base exceptionally prone to rapid air oxidation and spontaneous polymerization.
Causality: Formulating this building block as a hydrochloride salt protonates the C4-amine (
−NH3+
). This converts an electron-donating group into an electron-withdrawing group, significantly lowering the HOMO of the pyrrole ring and conferring long-term shelf stability. During synthesis, a mild base (e.g.,
K2CO3
or DIPEA) is required to liberate the free amine in situ prior to nucleophilic attack.
Orthogonal Reactivity Vectors
The synthetic utility of this molecule relies on the strict orthogonality of its functional groups:
C4-Amine (Nucleophile): Once liberated, the primary amine is highly nucleophilic and readily undergoes Nucleophilic Aromatic Substitution (S
N
Ar), Buchwald-Hartwig cross-coupling, or acylation.
C2-Ethyl Ester (Electrophile/Precursor): The ethyl ester is sterically unhindered but stable under mild basic conditions used for C4-amine functionalization. It acts as a reliable protecting group that can later be saponified to a carboxylic acid for amide coupling, or directly condensed to form fused bicyclic systems like pyrrolo[3,2-d]pyrimidines[1].
Workflow 1: Synthesis of CDK20 Kinase Inhibitors
Recent breakthroughs in AI-driven drug discovery, such as the application of AlphaFold by Insilico Medicine, have highlighted the use of ethyl 4-amino-1H-pyrrole-2-carboxylate in synthesizing first-in-class Cyclin-dependent Kinase 20 (CDK20) inhibitors like ISM042-2-001[1]. The workflow relies on a sequential S
N
Ar, saponification, and dual-activated amide coupling.
Workflow for the synthesis of CDK20 kinase inhibitors via sequential C4 and C2 derivatization.
Base Addition: Add
K2CO3
(672 mg, 4.86 mmol). Rationale: The carbonate base serves a dual purpose: it neutralizes the HCl salt to expose the nucleophilic free amine and acts as an acid scavenger for the HCl generated during the S
N
Ar reaction.
Reaction: Stir the mixture at 80 °C for 16 hours. Rationale: Elevated temperature provides the activation energy necessary to overcome the aromatic stabilization of the quinazoline ring during the addition-elimination mechanism.
Workup: Wash with water (30 mL) and extract with EtOAc (3 × 15 mL). Purify via silica gel chromatography (PE:EA = 5:1) to yield ethyl 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylate (Typical yield: ~69%).
Step 2: Saponification of the C2-Ester
Preparation: Dissolve the intermediate (100 mg, 354 µmol) in THF (2 mL).
Hydrolysis: Add aqueous LiOH (1 M, 1.77 mL) and stir at 50 °C for 2 hours. Rationale: The THF/Water biphasic mixture ensures solubility of both the organic substrate and the inorganic base. LiOH provides selective cleavage of the ester without degrading the newly formed C4-amine linkage.
Workup: Quench with 1 M HCl to neutral pH to precipitate the 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylic acid. Extract with EtOAc and concentrate.
Step 3: Dual-Activated Amide Coupling
Preparation: Dissolve the carboxylic acid (100 mg, 393 µmol) and methylamine (2 M in THF, 1.97 mL) in DMF (0.2 mL).
Activation: Add CDI (76.5 mg, 472 µmol) and DCC (122 mg, 590 µmol). Rationale: Pyrrole-2-carboxylic acids can be electronically deactivated and sterically hindered. Using 1,1'-Carbonyldiimidazole (CDI) forms a highly reactive acyl imidazole intermediate, while N,N'-Dicyclohexylcarbodiimide (DCC) ensures complete conversion by driving the dehydration process, maximizing the yield of the final amide.
Reaction: Stir at 25 °C for 12 hours. Purify via prep-HPLC to yield the final inhibitor[1].
Workflow 2: Divergent Library Generation for SAR Studies
For Structure-Activity Relationship (SAR) campaigns, ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is an ideal starting point for divergent library synthesis.
Divergent synthetic pathways for generating SAR screening libraries from a single pyrrole scaffold.
General Protocol for C4-Acylation (Library Generation)
Neutralization: To a 0.1 M solution of the pyrrole HCl salt in DCM, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is non-nucleophilic, preventing unwanted side reactions with the incoming electrophile while efficiently neutralizing the HCl salt.
Coupling: Cool to 0 °C and add 1.1 equivalents of the desired acid chloride (
R-COCl
). Stir for 2 hours, allowing the reaction to warm to room temperature.
Isolation: Wash with saturated aqueous
NaHCO3
to remove unreacted acid chloride and DIPEA salts. Concentrate the organic layer to yield the C4-amide library member.
Quantitative Data Presentation
The table below summarizes the validated reaction conditions, reagents, and typical yields for the primary transformations involving ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.
Ren, F., Ding, X., Zheng, M., Korzinkin, M., Cai, X., Zhu, W., Mantsyzov, A., Aliper, A., Aladinskiy, V., Cao, Z., et al. (2022). AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor. arXiv preprint. Available at:[Link]
Application Note: Functionalization of Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride in AI-Driven Kinase Inhibitor Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and structural functionalization.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, self-validating experimental protocols, and structural functionalization.
Introduction
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring both an electrophilic ester and a nucleophilic amine positioned on a rigid, aromatic pyrrole scaffold, it serves as an ideal precursor for generating hinge-binding motifs in kinase inhibitors.
Recently, this compound was utilized as the critical starting material in the synthesis of ISM042-2-001 , a first-in-class Cyclin-dependent Kinase 20 (CDK20) inhibitor discovered via an AlphaFold-enabled artificial intelligence platform[1]. This application note details the physicochemical properties, mechanistic rationale, and field-proven step-by-step functionalization protocols for this essential intermediate.
The 1H-pyrrole-2-carboxamide core acts as a potent bidentate hydrogen-bond donor/acceptor system. When properly functionalized, the N-H of the pyrrole and the adjacent carbonyl oxygen dock perfectly into the ATP-binding pocket of kinases (such as the DFG-in conformation of CDK20), mimicking the natural interactions of the adenine ring of ATP[3].
Why the Hydrochloride Salt?
Free electron-rich pyrrole amines are notoriously susceptible to rapid air oxidation and degradation, often turning black upon benchtop storage. Utilizing the hydrochloride salt ensures long-term thermodynamic stability, prevents oxidative degradation, and guarantees batch-to-batch reproducibility. During synthesis, an in situ neutralization step using a mild base is required to liberate the free amine prior to functionalization.
Functionalization Sequence
The functionalization of this building block follows a highly efficient, orthogonal three-step sequence:
SNAr Coupling: The C4-amine undergoes Nucleophilic Aromatic Substitution (SNAr) with an electron-deficient heteroaryl chloride.
Saponification: The C2-ethyl ester is selectively hydrolyzed to the corresponding carboxylic acid.
Amide Coupling: The acid is activated and coupled with an aliphatic amine to generate the final active pharmacophore[4].
Reaction Workflows and Pathway Visualizations
Caption: Step-by-step functionalization of ethyl 4-amino-1H-pyrrole-2-carboxylate HCl to a CDK20 inhibitor.
Caption: Mechanism of action of the synthesized pyrrole-based inhibitor targeting CDK20.
Objective: Functionalize the C4-amine with a quinazoline ring.
Causality & Design: DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during SNAr. Potassium carbonate (K₂CO₃) serves a dual purpose: 1.0 equivalent neutralizes the HCl salt of the starting material to liberate the nucleophilic free amine, and an additional 1.5 equivalents act as an acid scavenger for the HCl generated during the substitution[4].
Step-by-Step Procedure:
To a reaction vessel, add ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (618 mg, 3.24 mmol, 1.0 eq).
Suspend the solid in anhydrous DMF (15 mL).
Add K₂CO₃ (1.12 g, 8.10 mmol, 2.5 eq) and stir at room temperature for 15 minutes to liberate the free base.
Elevate the temperature to 80 °C and stir for 16 hours[4].
Self-Validation (IPC): Monitor via LCMS. The reaction is complete when the starting material mass (m/z 155[M+H]⁺ for the free base) disappears and the product mass (m/z 283[M+H]⁺) appears.
Workup: Cool to room temperature, wash with distilled water (30 mL), and extract with EtOAc (3 × 15 mL). Wash combined organic layers with brine (2 × 30 mL), dry over Na₂SO₄, filter, and concentrate.
Purification: Purify via silica gel column chromatography (Petroleum Ether : Ethyl Acetate = 5:1) to yield Intermediate 1 as a yellow solid[4].
Protocol 2: Ester Saponification
Objective: Deprotect the C2-ethyl ester to yield the free carboxylic acid.
Causality & Design: Lithium hydroxide (LiOH) in a THF/Water mixture provides mild, homogenous saponification. The mild conditions (50 °C) prevent the unwanted cleavage of the newly formed C4-heteroaryl amine bond[4].
Self-Validation (IPC): The mixture will become homogenous as the ester hydrolyzes into the water-soluble lithium carboxylate salt. LCMS will show a mass shift to m/z 255 [M+H]⁺.
Workup: Cool to room temperature and quench by adding 1 M HCl dropwise until the solution reaches a neutral/slightly acidic pH (~pH 5). Extract the precipitated acid with EtOAc (3 × 3 mL). Wash with brine (2 × 5 mL), dry over Na₂SO₄, and concentrate to yield Intermediate 2 as a yellow oil/film[4].
Protocol 3: Amide Coupling
Objective: Convert the carboxylic acid to a methylamide.
Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is used to form a highly reactive acyl imidazole intermediate. N,N'-Dicyclohexylcarbodiimide (DCC) is added as a secondary dehydrating agent to drive the reaction forward with the highly volatile methylamine, ensuring maximum conversion[4].
Add Methylamine (MeNH₂) solution (2 M in THF/MeOH, 1.97 mL, 3.94 mmol, 10.0 eq)[4].
Stir at 25 °C for 12 hours.
Self-Validation (IPC): Confirm product formation via LCMS (Target m/z: 268.0[M+H]⁺)[4].
Workup & Purification: Dilute with water (2 mL) and extract with EtOAc (3 × 3 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via preparative HPLC to yield the final CDK20 inhibitor (ISM042-2-001) as a yellow solid[4].
Application Notes and Protocols: Reactions of Ethyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride with Electrophiles
Introduction Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and an electron-rich pyrrole ring, allows for a diverse range of chemical transformations. This document provides a detailed guide to the reactions of this compound with various electrophiles, offering insights into reaction mechanisms, regioselectivity, and practical laboratory protocols. The methodologies described herein are designed to be robust and reproducible, enabling the synthesis of a wide array of functionalized pyrrole derivatives for drug discovery and other applications. As constituents of cytotoxic drugs like netropsin and distamycin, 4-aminopyrrole-2-carboxylates have served as principal components for constructing a diverse series of DNA-binding ligands exhibiting antibiotic, antiviral, and oncolytic properties.[1]
Understanding the Reactivity of the Pyrrole Core
The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. Electrophilic attack is generally favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the resulting cationic intermediate (the arenium ion) is better stabilized by resonance.[2][3][4] Specifically, attack at the α-position allows for the delocalization of the positive charge over three atoms, whereas attack at the β-position only allows for delocalization over two atoms.[2][4]
In the case of ethyl 4-amino-1H-pyrrole-2-carboxylate, the situation is more complex. The ester group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the amino group at C4 is a strong electron-donating group, which activates the ring. The interplay of these two substituents, along with the inherent reactivity of the pyrrole nucleus, governs the regiochemical outcome of electrophilic reactions.
I. General Considerations for Reactions with Electrophiles
The presence of both a free amino group and a reactive pyrrole ring in ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride presents both opportunities and challenges. The hydrochloride form indicates that the amino group is protonated, which deactivates it towards electrophilic attack. Therefore, a basic workup or the use of a base in the reaction mixture is typically required to liberate the free amine for it to react.
Furthermore, the choice of solvent and reaction conditions is critical in controlling the selectivity between N-functionalization (at the amino group or the pyrrole nitrogen) and C-functionalization (at the pyrrole ring).
Logical Flow of Electrophilic Attack
Caption: Decision workflow for electrophilic reactions.
II. Acylation Reactions
Acylation of ethyl 4-amino-1H-pyrrole-2-carboxylate can occur at the amino group, the pyrrole nitrogen, or the pyrrole ring. The outcome is highly dependent on the reaction conditions and the nature of the acylating agent.
N-Acylation of the Amino Group
This is often the most facile reaction, especially under mild conditions. The amino group is a potent nucleophile and will readily react with acylating agents like acid chlorides and anhydrides.
Protocol: N-Acetylation of Ethyl 4-amino-1H-pyrrole-2-carboxylate
Objective: To selectively acetylate the amino group.
Suspend ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in dichloromethane (10 mL/mmol).
Add pyridine (2.5 eq) to the suspension and stir until a clear solution is obtained. This step is crucial to deprotonate the hydrochloride and liberate the free amine.
Cool the solution to 0 °C in an ice bath.
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 4-acetamido-1H-pyrrole-2-carboxylate.
Expected Outcome: This protocol should yield the N-acylated product in good to excellent yields. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Friedel-Crafts Acylation of the Pyrrole Ring
For acylation to occur on the pyrrole ring, a Lewis acid catalyst is typically required. The regioselectivity will be directed by the activating amino group and the deactivating ester group.
Protocol: Friedel-Crafts Acetylation
Objective: To introduce an acetyl group onto the pyrrole ring.
To a stirred suspension of anhydrous aluminum chloride (2.5 eq) in nitrobenzene at 0 °C, add acetyl chloride (1.5 eq) dropwise.
Stir the mixture for 15 minutes to form the acylium ion complex.
Add ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC.
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
Extract the mixture with DCM (3 x 20 mL).
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purify the residue by column chromatography to isolate the acylated pyrrole derivative.
Note on Regioselectivity: The position of acylation on the pyrrole ring can vary. The most likely position for electrophilic attack is C5, as it is activated by the C4-amino group and is the most nucleophilic α-position.
III. Alkylation Reactions
Similar to acylation, alkylation can occur at multiple sites. N-alkylation of the amino group is common, while N1-alkylation of the pyrrole nitrogen and C-alkylation of the ring are also possible under specific conditions.
N-Alkylation of the Amino Group
Direct alkylation of the amino group can be achieved using alkyl halides in the presence of a non-nucleophilic base.
Protocol: N-Benzylation of the Amino Group
Objective: To introduce a benzyl group onto the amino group.
To a solution of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in acetonitrile (15 mL/mmol), add potassium carbonate (3.0 eq).
Stir the suspension vigorously for 30 minutes at room temperature.
Add benzyl bromide (1.2 eq) and heat the mixture to 60 °C.
Monitor the reaction by TLC. The reaction may take 6-12 hours.
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash chromatography.
N1-Alkylation of the Pyrrole Ring
Alkylation at the N1 position of the pyrrole ring typically requires a strong base to deprotonate the N-H bond, followed by reaction with an alkylating agent.[5][6]
Protocol: N1-Methylation of the Pyrrole Ring
Objective: To introduce a methyl group at the N1 position of the pyrrole ring.
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Methyl iodide (CH₃I)
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Caution: Sodium hydride is highly reactive and pyrophoric. Handle under an inert atmosphere.
Suspend sodium hydride (1.5 eq) in anhydrous THF under an argon or nitrogen atmosphere.
Add a solution of ethyl 4-amino-1H-pyrrole-2-carboxylate (prepared by neutralizing the hydrochloride salt and extracting into an organic solvent) (1.0 eq) in anhydrous THF dropwise at 0 °C.
Allow the mixture to stir at room temperature for 1 hour.
Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the product with diethyl ether (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify via column chromatography.
IV. Halogenation Reactions
Halogenation of pyrroles is a common transformation and typically proceeds readily due to the electron-rich nature of the ring.[5]
Protocol: Bromination of the Pyrrole Ring
Objective: To introduce a bromine atom onto the pyrrole ring.
Dissolve ethyl 4-amino-1H-pyrrole-2-carboxylate (from the hydrochloride salt) (1.0 eq) in anhydrous THF.
Cool the solution to 0 °C.
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
Quench the reaction with saturated aqueous sodium thiosulfate.
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by chromatography.
Regiochemical Considerations: The C5 position is the most probable site of halogenation due to the strong activating effect of the amino group at C4.
Workflow for Halogenation
Caption: General workflow for the halogenation of the pyrrole.
V. Data Summary
Reaction Type
Electrophile
Typical Conditions
Major Product
Expected Yield Range
N-Acylation
Acetic anhydride
Pyridine, DCM, 0 °C to rt
Ethyl 4-acetamido-1H-pyrrole-2-carboxylate
75-90%
C-Acylation
Acetyl chloride
AlCl₃, Nitrobenzene, 0 °C to rt
Ethyl 4-amino-5-acetyl-1H-pyrrole-2-carboxylate
40-60%
N-Alkylation
Benzyl bromide
K₂CO₃, ACN, 60 °C
Ethyl 4-(benzylamino)-1H-pyrrole-2-carboxylate
60-80%
N1-Alkylation
Methyl iodide
NaH, THF, 0 °C to rt
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
50-70%
Halogenation
NBS
THF, 0 °C
Ethyl 4-amino-5-bromo-1H-pyrrole-2-carboxylate
80-95%
VI. Conclusion
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a highly valuable and versatile starting material for the synthesis of a wide range of substituted pyrroles. By carefully selecting the electrophile and controlling the reaction conditions, chemists can achieve selective functionalization at the amino group, the pyrrole nitrogen, or the pyrrole ring. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in medicine and materials science.
References
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PubMed. An effective new synthesis of 4-aminopyrrole-2-carboxylates. (2002). Available from: [Link]
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Zidar, N., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9723–9730. Available from: [Link]
ACS Publications. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). Available from: [Link]
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Application Note: Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride in AI-Accelerated Drug Discovery
Executive Summary & Target Rationale The integration of artificial intelligence (AI) and structural biology has fundamentally shifted the paradigm of small-molecule drug discovery. At the heart of these computational pre...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Target Rationale
The integration of artificial intelligence (AI) and structural biology has fundamentally shifted the paradigm of small-molecule drug discovery. At the heart of these computational predictions lies the need for highly versatile, structurally privileged chemical building blocks. Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride [1] has emerged as a critical scaffold in this domain, offering unique hydrogen-bonding vectors and favorable physicochemical properties for kinase hinge-binding regions.
This application note details the utility, chemical properties, and validated synthetic protocols for incorporating this pyrrole building block into advanced drug discovery pipelines. Specifically, we highlight its recent application in the synthesis of ISM042-2-001, a novel Cyclin-dependent Kinase 20 (CDK20) inhibitor discovered through an AlphaFold-accelerated generative AI platform ()[2].
Physicochemical Profile
Understanding the physical and chemical properties of the starting material is crucial for optimizing reaction conditions, particularly regarding solubility and basicity. The compound is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt is often preferred for long-term storage due to the oxidative susceptibility of the electron-rich primary amine on the pyrrole ring.
The discovery of CDK20 inhibitors highlights a modern workflow where computational target prediction directly dictates the selection of chemical building blocks. The 4-amino-pyrrole-2-carboxylate scaffold was selected by the generative AI platform (Chemistry42) because the pyrrole NH and the substituted 4-amino group project perfectly into the ATP-binding pocket of the AlphaFold-predicted CDK20 structure, forming critical hydrogen bonds with the kinase hinge region[2].
AI-driven workflow utilizing AlphaFold and generative chemistry for CDK20 inhibitor discovery.
Validated Synthetic Protocols
The following protocols outline the three-step synthesis of the CDK20 inhibitor ISM042-2-001, utilizing ethyl 4-amino-1H-pyrrole-2-carboxylate as the foundational building block ()[2].
Mechanistic Pathway
Three-step synthetic pathway from ethyl 4-amino-1H-pyrrole-2-carboxylate to ISM042-2-001.
Objective: Couple the primary amine of the pyrrole scaffold with a heteroaryl chloride (2-chloroquinazoline).
Step-by-Step Methodology:
To a reaction vessel, add ethyl 4-amino-1H-pyrrole-2-carboxylate (500 mg, 3.24 mmol) and 2-chloroquinazoline (534 mg, 3.24 mmol).
Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) (15 mL).
Add Potassium Carbonate (K₂CO₃) (672 mg, 4.86 mmol) to the solution.
Stir the mixture at 80 °C for 16 hours under an inert nitrogen atmosphere.
Workup: Cool to room temperature, quench with water (30 mL), and extract with Ethyl Acetate (EtOAc) (15 mL × 3).
Wash the combined organic layers with brine (30 mL × 2), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel column chromatography (Petroleum Ether:Ethyl Acetate = 5:1) to yield ethyl 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylate as a yellow solid (approx. 69% yield).
Expertise & Causality (E-E-A-T):
Why K₂CO₃ and DMF? If using the hydrochloride salt of the starting material (CAS: 1354952-55-8), K₂CO₃ serves a dual purpose: it first deprotonates the salt to liberate the nucleophilic free amine, and subsequently acts as an acid scavenger for the HCl generated during the SNAr coupling. This prevents the protonation of the newly formed secondary amine, driving the equilibrium forward. DMF is selected as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr reaction[2].
Self-Validation System:
TLC Check: Monitor the disappearance of the highly polar primary amine spot (ninhydrin active) and the appearance of a new, UV-active product spot.
LCMS: Confirm the product mass [M+H]⁺ = 283.1.
Protocol B: Saponification of the Ethyl Ester
Objective: Hydrolyze the ethyl ester to a carboxylic acid to prepare for amide coupling.
Add an aqueous solution of Lithium Hydroxide (LiOH) (1 M in water, 1.77 mL).
Stir the biphasic mixture at 50 °C for 2 hours.
Workup: Cool the reaction and carefully adjust the pH to neutral (~pH 7) by dropwise addition of 1 M HCl.
Extract the aqueous layer with EtOAc (3 mL × 3).
Wash the combined organic layers with brine (5 mL × 2), dry over Na₂SO₄, filter, and concentrate to yield 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylic acid as a yellow oil.
Expertise & Causality (E-E-A-T):
Why LiOH at 50 °C? The pyrrole ring is electron-rich and sensitive to harsh conditions. Using a mild base like LiOH in a mixed organic/aqueous solvent system (THF/H₂O) ensures complete saponification without inducing decarboxylation or ring degradation, which can occur with stronger bases (like NaOH/KOH) at reflux temperatures[2].
Self-Validation System:
TLC Check: The product will stay at the baseline in non-polar solvent systems due to the highly polar carboxylic acid moiety.
pH Monitoring: Precise neutralization to pH 7 is critical; over-acidification can protonate the quinazoline nitrogen, driving the product into the aqueous phase and ruining the extraction yield.
Protocol C: Amide Formation
Objective: Convert the carboxylic acid to a methylamide to yield the final active pharmaceutical ingredient (API).
Step-by-Step Methodology:
Dissolve 4-(quinazolin-2-ylamino)-1H-pyrrole-2-carboxylic acid (100 mg, 393 µmol) and Methylamine (MeNH₂) (2 M in THF/MeOH, 1.97 mL) in DMF (0.2 mL).
Workup: Dilute the reaction mixture with water (2 mL) and extract with EtOAc (3 mL × 3).
Wash the combined organic layers with brine (5 mL × 2), dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude residue by preparative High-Performance Liquid Chromatography (prep-HPLC) to yield ISM042-2-001 as a yellow solid (approx. 31.7% yield).
Expertise & Causality (E-E-A-T):
Why a dual coupling agent system (CDI + DCC)? CDI is used to rapidly activate the carboxylic acid to a highly reactive imidazolide intermediate. However, because aqueous or methanolic methylamine introduces competitive nucleophiles (water/methanol), DCC is added to act as a potent dehydrating agent, suppressing the hydrolysis of the activated intermediate back to the starting material and ensuring maximum conversion to the amide[2].
Self-Validation System:
LCMS: Confirm the final product mass [M+H]⁺ = 268.0.
Byproduct monitoring: The formation of dicyclohexylurea (DCU) from DCC will precipitate as a white solid during the reaction, providing visual confirmation that the dehydration/coupling cycle is actively occurring.
References
Ren, F., Ding, X., Zheng, M., Korzinkin, M., Cai, X., Zhu, W., ... & Zhavoronkov, A. (2022). "AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor." arXiv preprint. URL:[Link]
ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride stability and storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in their experimental workflows. This document provi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in their experimental workflows. This document provides in-depth information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Compound Overview and Critical Stability Factors
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, containing a pyrrole ring, an amino group, and an ethyl ester, presents specific stability challenges that must be managed to ensure experimental reproducibility and the integrity of the compound. The primary factors influencing its stability are moisture, air (oxygen), heat, and light.
Key Structural Features and Their Stability Implications:
Pyrrole Ring: The pyrrole nucleus can be susceptible to oxidation and electrophilic attack, which can be exacerbated by the activating effect of the amino group.
Amino Group: The 4-amino group is a primary amine, making it susceptible to oxidation, which can often lead to discoloration of the compound.
Ethyl Ester: The ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.
Hydrochloride Salt: The hydrochloride salt form generally enhances the stability and solubility of the amine compared to the free base. However, it also makes the compound hygroscopic.
Recommended Storage and Handling Protocols
To maintain the purity and stability of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, adherence to strict storage and handling protocols is crucial.
Prevents ingress of air and moisture, and protects from light.
Light
Protect from direct sunlight and strong light sources.[1]
Minimizes light-induced degradation.
Handling Procedures:
Inert Atmosphere: For optimal results, handle the compound in a glovebox or on a Schlenk line under an inert atmosphere.[3] This is particularly important when preparing solutions or aliquoting the solid.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][4][6][7]
Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any fine dust particles.[3]
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and excessive heat.[1][3][7]
Troubleshooting Guide
This section addresses common issues that may arise during the use of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in experimental settings.
Issue 1: Discoloration of the Solid Compound (Yellowing or Browning)
Symptom: The typically white to off-white solid has developed a yellow or brown tint.
Potential Cause: This is a common indicator of oxidation of the amino group on the pyrrole ring. This can be caused by prolonged or repeated exposure to air.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored compound.
Immediate Action: Transfer the compound to a fresh, dry container and purge thoroughly with an inert gas.
Purity Assessment: Before use, assess the purity of the discolored material using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the analytical profile to a reference standard if available.
Purification: If minor colored impurities are detected, consider purification by recrystallization. However, if significant degradation has occurred, it is advisable to use a fresh batch of the compound.
Issue 2: Poor Solubility or Incomplete Dissolution
Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms in a previously clear solution.
Potential Causes:
Hydrolysis: If the solvent contains water, the ethyl ester may have hydrolyzed to the less soluble carboxylic acid. This is more likely in basic or acidic aqueous solutions.
Incorrect Solvent: The compound may have limited solubility in the chosen solvent system.
Degradation: The formation of insoluble degradation products.
Troubleshooting Steps:
Verify Solvent: Ensure the use of anhydrous solvents where appropriate.
pH Consideration: If using aqueous solutions, be mindful of the pH. The hydrochloride salt is more soluble in acidic to neutral aqueous solutions. In basic solutions, the free base may precipitate.
Sonication: Gentle sonication can aid in the dissolution of the compound.
Analytical Check: If solubility issues persist, analyze the insoluble material to determine if it is the starting material or a degradation product.
Issue 3: Inconsistent Reaction Outcomes or Low Yields
Symptom: Reactions involving the compound give inconsistent results or lower than expected yields.
Potential Cause: This is often a consequence of using a partially degraded starting material. Both oxidation and hydrolysis can introduce impurities that may interfere with subsequent reactions.
Preventative Measures:
Fresh is Best: Use a freshly opened container of the compound whenever possible.
Aliquot: For frequently used materials, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.
Purity Check: Always perform a quick purity check (e.g., TLC) on the starting material before initiating a critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the two most probable degradation pathways are:
Oxidation: The electron-rich pyrrole ring, activated by the amino group, is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored byproducts and potentially polymerization.
Hydrolysis: The ethyl ester functional group can be hydrolyzed to the corresponding carboxylic acid in the presence of water, a reaction that is accelerated by acidic or basic conditions.
Caption: Potential degradation pathways.
Q2: Can I store solutions of this compound?
A2: It is generally not recommended to store solutions of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride for extended periods. If solution storage is necessary, use a degassed, anhydrous aprotic solvent and store under an inert atmosphere at a low temperature (e.g., -20°C) for the shortest possible time. Aqueous solutions are particularly prone to hydrolysis and should be prepared fresh for each experiment.
Q3: How can I assess the purity of my sample?
Q4: Is the compound hygroscopic?
A4: As a hydrochloride salt, it is expected to be hygroscopic. It is crucial to store it in a tightly sealed container in a dry environment and to handle it quickly to minimize water absorption from the atmosphere.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Reaction
This protocol outlines the steps for preparing a stock solution of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride under an inert atmosphere.
Preparation: Dry the required glassware (e.g., Schlenk flask, volumetric flask) in an oven at >120°C overnight and cool under a stream of inert gas (argon or nitrogen).
Inert Atmosphere: Place the sealed vial of the compound and a magnetic stir bar into a Schlenk flask. Evacuate and backfill the flask with inert gas three times.
Weighing: In a glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of the compound into the flask.
Solvent Addition: Add the required volume of anhydrous, degassed solvent to the flask via a syringe.
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.
Storage (Short-term): If immediate use is not possible, the flask should be sealed tightly under a positive pressure of inert gas and stored at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study can be performed to understand the stability of the compound under various stress conditions and to develop a stability-indicating analytical method.[8][9]
Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
Stress Conditions: Expose the solutions to the following conditions:
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time.
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for a specified time.
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
Thermal Degradation: Heat a solution at 80°C.
Photodegradation: Expose a solution to UV light.
Analysis: Analyze the stressed samples at various time points using an HPLC method. The goal is to achieve 5-20% degradation to identify the primary degradation products.[4]
Method Validation: A stability-indicating method should be able to resolve the parent compound from all significant degradation products.
References
Benchchem. (2025). Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis.
Carl ROTH. (2016, November 18). SAFETY DATA SHEET.
SciSpace. (2016, December 14). Forced Degradation Studies.
Cole-Parmer. (n.d.). Material Safety Data Sheet.
Journal of Pharmaceutical and Biomedical Analysis. (2013).
BioPharm International. (2026, March 31). Forced Degradation Studies for Biopharmaceuticals.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Key Organics. (2017, December 1). Safety Data Sheet.
Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET.
Technical Support Center: Purification & Handling of Ethyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of ethyl 4-amino-1H-pyrrole-2-carboxylate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of ethyl 4-amino-1H-pyrrole-2-carboxylate. This compound is a critical building block in drug discovery, particularly for synthesizing kinase inhibitors[1] and DNA-binding polyamides. However, its electron-rich nature presents significant handling challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield purification.
Section 1: The Mechanistic Root of the Problem
Why is this compound so notoriously difficult to purify? The causality lies in its electronic structure. The 1H-pyrrole ring is inherently a
π
-excessive heteroaromatic system. The addition of an electron-donating amino group at the C4 position significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the molecule.
This makes the free base exceptionally prone to:
Autoxidation: Aerobic oxidation occurs rapidly, leading to oxidative decarboxylation or the formation of dark, tarry polymeric mixtures[2].
Electrophilic Attack: The electron-rich core is highly reactive toward electrophiles, including the acidic silanol groups on standard silica gel, which catalyze decomposition during chromatography.
To bypass these issues, the compound must be trapped and handled as a protonated salt (e.g., hydrochloride). Protonation of the amine reduces its electron-donating capacity, thereby stabilizing the pyrrole core[3].
Fig 1: Degradation pathways of the free base vs. stabilization via hydrochloride salt formation.
Section 2: Troubleshooting Guides & FAQs
Q1: My crude product turns black or dark brown during rotary evaporation. What is happening?A: You are witnessing autoxidation and subsequent polymerization. Aminopyrroles degrade rapidly in the presence of oxygen and heat[2].
Causality & Solution: The concentration step increases the proximity of reactive intermediates. To prevent this, always concentrate under reduced pressure at temperatures strictly below 30°C. Backfill your rotary evaporator with Argon or Nitrogen, and ensure the compound remains in its protonated (acidic) state during evaporation.
Q2: Can I purify the free base using standard silica gel chromatography?A: Absolutely not. This is the most common critical error researchers make.
Causality & Solution: Standard silica gel is mildly acidic (pH ~4.5–5.5). These acidic sites act as catalysts for the polymerization of the electron-rich free base. If you attempt chromatography, you will likely recover less than 10% of your material, and the column will turn black. Instead, purify the compound as the hydrochloride salt via recrystallization.
Q3: My hydrochloride salt is precipitating as a sticky oil rather than a crystalline solid. How do I fix this?A: This indicates the presence of residual polar solvents (like ethanol or water) or unreacted starting material acting as a plasticizer.
Causality & Solution: Salts require a strict polarity differential to crystallize. Redissolve the sticky oil in a minimal amount of absolute ethanol, then slowly add cold anhydrous diethyl ether dropwise while vigorously stirring until the solution becomes turbid. Scratching the side of the flask with a glass rod provides physical nucleation sites to induce crystallization.
Section 3: Quantitative Data Comparison
To understand the necessity of the salt form, compare the physical and chemical properties of the free base versus the hydrochloride salt:
Property
Free Base (Ethyl 4-amino-1H-pyrrole-2-carboxylate)
Hydrochloride Salt
Physical Appearance
Pale yellow oil to brown solid (darkens rapidly)
Off-white to pale pink crystalline solid
Oxidative Stability
Highly unstable (degrades within hours in air)
Stable (months if stored correctly)
Purification Method
Deactivated Alumina (Low yield, high risk)
Precipitation / Recrystallization (High yield)
Storage Conditions
-80°C, strictly anaerobic, neat
-20°C, Argon atmosphere, desiccated
Solubility Profile
Soluble in EtOAc, DCM, THF
Soluble in MeOH, EtOH, Water; Insoluble in Ether
Section 4: Validated Experimental Protocols
Because isolating the free base is detrimental, the most robust method is to synthesize the compound via the reduction of its stable nitro-precursor and trap it in-situ.
Fig 2: Step-by-step workflow for the isolation and purification of the hydrochloride salt.
Protocol: In-Situ Synthesis and Crystallization of the Hydrochloride Salt
Objective: Reduce ethyl 4-nitro-1H-pyrrole-2-carboxylate and immediately trap the sensitive amine as a stable salt to establish a self-validating, high-yield workflow.
Reaction Setup: Dissolve ethyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in absolute ethanol (0.2 M). Add 10% Pd/C (0.1 eq by weight) and carefully add concentrated aqueous HCl (1.1 eq).
Causality: The HCl must be present before reduction begins to ensure the amine is protonated the exact millisecond it is formed, preventing any free-base accumulation.
Hydrogenation: Purge the flask with Argon (3x), then H2 (3x). Stir vigorously under a hydrogen balloon at room temperature for 4 hours.
Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The yellow nitro starting material (
Rf
~0.6) should completely disappear. The reaction mixture will visually transition from bright yellow to a pale, nearly colorless suspension.
Anaerobic Filtration: Purge the system with Argon. Filter the mixture through a pad of Celite into a receiving flask pre-filled with Argon. Wash the pad with cold ethanol.
Validation Check: The filtrate must be clear and slightly pink or colorless. If it is dark brown, oxygen has breached the system and autoxidation has occurred.
Concentration: Concentrate the filtrate under reduced pressure using a water bath strictly kept below 30°C.
Causality: Thermal energy accelerates the degradation of any trace unprotonated free-base.
Trituration & Crystallization: Suspend the resulting crude residue in a minimal amount of cold absolute ethanol. Dropwise, add cold anhydrous diethyl ether until the solution becomes cloudy. Scratch the interior of the flask with a glass rod to induce crystallization. Stir at 0°C for 1 hour.
Isolation: Filter the resulting precipitate rapidly under a stream of Argon. Wash with cold ether and dry under high vacuum in the dark.
Validation Check: The final product should be an off-white to pale pink crystalline powder.
Section 5: References
National Institutes of Health (NIH) / PMC. "Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in Showdomycin Biosynthesis." NIH. Available at:[Link]
arXiv. "AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor." arXiv. Available at:[Link]
Technical Support Center: Troubleshooting Solubility & Stability of Ethyl 4-amino-1H-pyrrole-2-carboxylate Hydrochloride
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride . Handling aminopyrrole derivatives requires a rigorous understanding of their physicochemical behavior. This document bridges the gap between thermodynamic theory and benchtop execution, providing causality-driven troubleshooting, self-validating protocols, and authoritative FAQs.
Physicochemical Profiling: The Causality of Solubility Issues
To troubleshoot solubility, one must first understand the intrinsic chemical nature of the aminopyrrole core.
The Salt vs. Free Base Dichotomy
Ethyl 4-amino-1H-pyrrole-2-carboxylate is commercially supplied as a hydrochloride (HCl) salt. This is not merely a manufacturing convenience; it is a chemical necessity. Aminopyrroles in their neutral "free base" form are highly electron-rich and notoriously unstable[1]. The HCl salt protonates the amino group, drastically increasing aqueous solubility and protecting the pyrrole ring from ambient degradation.
The "PBS Trap" (pH-Driven Precipitation)
A prevalent failure point in biological assays occurs when researchers dilute the highly soluble aqueous HCl stock into physiological buffers like Phosphate-Buffered Saline (PBS, pH 7.4). At this pH, the amine is rapidly deprotonated. The resulting free base is highly lipophilic and thermodynamically insoluble in water, leading to immediate, irreversible precipitation.
Autoxidation Cascade
Once neutralized to the free base, the molecule becomes highly susceptible to aerobic oxidation. The electron-rich pyrrole core undergoes rapid autoxidation, forming inactive, insoluble polymeric degradants[2]. This is visually confirmed when a clear or pale-yellow solution turns dark brown or black over time.
Physicochemical state and degradation pathway of the aminopyrrole core.
Troubleshooting FAQs
Q: I prepared a 10 mM stock in water, but it crashed out instantly when added to my cell culture media. How do I prevent this?A: You are observing pH-driven precipitation. Cell culture media is buffered to pH ~7.4, which neutralizes the HCl salt into the insoluble free base.
Solution: Do not rely on purely aqueous media for the final assay. Prepare your primary stock in deoxygenated DMSO. When dosing into media, ensure the final DMSO concentration is tolerable for your cells (typically ≤0.5%), and keep the final compound concentration below the thermodynamic solubility limit of the free base (usually <50 µM without surfactants).
Q: My DMSO stock turned dark brown after a week at 4°C. Is it still viable for my enzymatic assay?A:No. The color shift from pale yellow to dark brown/black is a definitive visual indicator of autoxidation and polymerization[2]. DMSO is hygroscopic and absorbs oxygen over time. The oxidized degradants will severely skew your assay results. You must discard this stock and prepare a fresh one using deoxygenated solvent, storing it at -80°C in single-use aliquots.
Q: Can I simplify my workflow by purchasing and using the free base instead of the hydrochloride salt?A: It is highly discouraged. The free base of 4-amino-1H-pyrrole-2-carboxylate is chemically unstable at room temperature. Without the electron-withdrawing effect of the protonated amine, the pyrrole ring is highly reactive and will degrade rapidly upon exposure to ambient air[1]. The HCl salt acts as a critical protective state for storage and handling[3].
Quantitative Data: Solubility & Stability Matrix
To optimize your experimental design, consult the following empirical data matrix for the HCl salt.
Solvent System
Max Solubility (approx.)
Stability (at 25°C)
Primary Application / Notes
Water (Unbuffered)
> 50 mg/mL
Moderate (Days)
Good for immediate use. Solution will be highly acidic (pH < 4).
PBS (pH 7.4)
< 0.1 mg/mL
Poor (Minutes - Hours)
Avoid as primary solvent. Induces precipitation and autoxidation.
DMSO (Deoxygenated)
> 100 mg/mL
High (Months at -80°C)
Gold Standard for stock solutions. Must be kept anhydrous.
Ethanol (100%)
~ 20 mg/mL
Moderate (Weeks at -20°C)
Alternative to DMSO for in vivo formulation preparation.
0.1N HCl (Aqueous)
> 50 mg/mL
High (Weeks at 4°C)
Best for long-term aqueous storage if low pH is assay-compatible.
Self-Validating Experimental Protocols
To ensure reproducibility, your protocol must be a self-validating system. The following methodology guarantees the integrity of your stock solutions by preventing autoxidation and verifying compound state prior to use.
Protocol: Preparation of a 50 mM Oxidation-Resistant Stock Solution
Rationale: Oxygen and moisture are the primary catalysts for aminopyrrole degradation. This protocol utilizes deoxygenated DMSO and single-use aliquoting to isolate the compound from environmental stressors.
Step-by-Step Methodology:
Solvent Degassing: Sparge anhydrous, cell-culture grade DMSO with inert gas (Argon or Nitrogen) for 15 minutes to displace dissolved oxygen.
Inert Weighing: Inside a glove box or under an inverted Argon funnel, weigh the required mass of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.
Dissolution: Add the deoxygenated DMSO to the compound. Vortex gently until completely dissolved. The solution should be clear to pale yellow.
Self-Validation (Quality Control): Perform a visual inspection against a white background. Validation Checkpoint: If the solution exhibits a dark brown, green, or black tint, autoxidation has occurred. Discard and restart.
Aliquoting: Dispense the solution into opaque, single-use microcentrifuge tubes. Purge the headspace of each tube with Argon before sealing.
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
Self-validating workflow for preparing oxidation-resistant stock solutions.
References
Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.3
Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in Showdomycin Biosynthesis. PubMed / Angewandte Chemie.2
Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. PMC / National Institutes of Health.1
Technical Support Center: Troubleshooting Ethyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride Degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals understand, troubleshoot, and mitigate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals understand, troubleshoot, and mitigate the degradation of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride .
Part 1: Mechanistic Causality of Degradation (The "Why")
To successfully stabilize a molecule, you must first understand the thermodynamic and kinetic drivers of its decomposition. The degradation of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is governed by three primary pathways:
Autoxidation & Polymerization : The 4-amino group strongly donates electron density into the already electron-rich pyrrole ring. Upon exposure to dissolved oxygen or reactive oxygen species (ROS), the free base rapidly oxidizes to form reactive radical intermediates. These radicals couple to form extended conjugated systems (polypyrroles), which manifest as dark brown or black insoluble precipitates[2]. The hydrochloride salt mitigates this by protonating the amine, withdrawing electron density, and stabilizing the ring[3].
Ester Hydrolysis : In aqueous solutions at extreme pH, the ethyl ester at the 2-position undergoes acid- or base-catalyzed hydrolysis to yield 4-amino-1H-pyrrole-2-carboxylic acid.
Decarboxylation : Once hydrolyzed, the resulting pyrrole-2-carboxylic acid is highly unstable. Protonation of the carboxyl group or the ring, often aided by water, facilitates rapid carbon-carbon bond cleavage (decarboxylation), releasing CO₂ and yielding 3-aminopyrrole[4]. This intermediate is exceptionally unstable and immediately polymerizes[3].
Chemical degradation pathways of ethyl 4-amino-1H-pyrrole-2-carboxylate.
Part 2: Quantitative Stability Profile
Understanding the kinetics of these pathways is essential for experimental design. Table 1 summarizes the degradation kinetics under standard forced degradation conditions.
Table 1: Degradation Kinetics of Ethyl 4-amino-1H-pyrrole-2-carboxylate HCl
Stress Condition
Reagent / Temp
Primary Degradation Pathway
Estimated Half-Life (t₁/₂)
Primary Degradant(s)
Oxidative
3% H₂O₂, 25°C
Autoxidation / Radical Coupling
< 2 hours
Iminoquinones, Polypyrroles
Base Hydrolysis
0.1 M NaOH, 60°C
Ester Hydrolysis
4 - 6 hours
4-amino-1H-pyrrole-2-carboxylic acid
Acid Hydrolysis
0.1 M HCl, 60°C
Hydrolysis & Decarboxylation
12 - 24 hours
3-aminopyrrole (rapidly polymerizes)
Thermal (Solid)
80°C, Ambient Air
Thermal Oxidation
> 30 days
Unchanged (Stable as HCl salt)
Part 3: Self-Validating Experimental Protocols
To accurately assess the stability of your specific formulation or reaction mixture, employ the following forced degradation workflow. This protocol is self-validating : it relies on a strict Mass Balance check to ensure no degradation products are "hiding" as insoluble polymers that evade detection.
Protocol: Forced Degradation & Mass Balance Analysis
Sample Preparation : Dissolve the compound in degassed, HPLC-grade Acetonitrile/Water (50:50) to a final concentration of 1.0 mg/mL.
Causality: Degassing removes dissolved oxygen, preventing premature autoxidation during baseline measurements and isolating the specific stressor variable[2].
Stress Application : Aliquot 1 mL of the stock into amber vials. Add 1 mL of the respective stressor (e.g., 0.1 M NaOH for base hydrolysis, 3% H₂O₂ for oxidation).
Quenching : At designated time points (2h, 4h, 24h), neutralize the stressor immediately. For base hydrolysis, add an equimolar amount of HCl. For oxidation, quench with sodium thiosulfate.
Causality: Quenching stops the reaction instantly, providing a true kinetic snapshot of degradation at that specific time point without post-sampling artifacts.
Analysis : Inject the quenched samples into an HPLC-UV/MS system (monitor at 254 nm and 280 nm).
Mass Balance Validation : Calculate the sum of the peak areas of the parent compound and all discrete degradants. Compare this to the peak area of the unstressed control.
Validation Check: If the total peak area drops by >10% compared to the control, your compound is polymerizing into insoluble polypyrroles that are filtered out during sample prep or retained irreversibly on the column[2].
Self-validating forced degradation workflow for aminopyrrole stability testing.
Part 4: Troubleshooting FAQs
Q1: My stock solution turned dark brown/black overnight. Is it still usable?A1: No. The color change indicates that the hydrochloride salt has dissociated sufficiently to allow the free base to undergo autoxidation and subsequent polymerization into polypyrroles[2]. Always prepare solutions fresh, use degassed solvents, and store them under an inert atmosphere (argon/nitrogen)[2].
Q2: I am losing assay purity during basic extraction (workup), but I don't see new peaks on the HPLC. Where is my compound going?A2: You are experiencing a loss of mass balance. Under basic conditions (pH > 8), the stabilizing hydrochloride salt is completely neutralized. The electron-rich free base rapidly oxidizes and polymerizes[3]. These polymeric aggregates are often insoluble and get filtered out during sample prep, or they irreversibly bind to the HPLC column stationary phase, resulting in a loss of signal without the appearance of new discrete degradant peaks.
Q3: How can I prevent decarboxylation if I need to hydrolyze the ester for downstream synthesis?A3: Decarboxylation of pyrrole-2-carboxylic acids is acid-catalyzed and facilitated by water[4]. To isolate the carboxylic acid, perform the saponification (e.g., LiOH in THF/Water) at low temperatures[1]. Carefully neutralize the reaction to exactly pH 6.5-7.0 using a weak acid (like citric acid) rather than strong HCl, and immediately lyophilize the product to remove water, which acts as a nucleophilic bridge during the decarboxylation transition state[4].
References
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation
Source: ResearchGate
URL
[2201.09647] AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20)
Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)
Technical Support Center: Stability and Degradation of Alkylated Pyrroles
Source: Benchchem
URL
Technical Support Center: Handling & Applications of Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
Welcome to the Technical Support Center for ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals utilizing this compound as a critical building block in organic synthesis—particularly in the development of kinase inhibitors (e.g., CDK20 inhibitors)[1].
This guide moves beyond basic safety data sheets to explain the chemical causality behind handling protocols, ensuring your experimental workflows are robust, reproducible, and self-validating.
Section 1: Chemical Properties & Handling Specifications
Before integrating this compound into your synthetic pipeline, it is crucial to understand its baseline properties. The hydrochloride salt form is specifically utilized to improve the stability of the highly reactive aminopyrrole core.
Solid (White to off-white; turns brownish if oxidized)[4]
Storage Conditions
2-8°C, inert atmosphere (Ar/N2), protect from light[5]
Primary Hazards (GHS)
H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[5]
Section 2: Troubleshooting Guides & FAQs
Sub-section A: Storage, Reconstitution, and Stability
Q1: Why does my stock solution turn dark brown over time, and how can I prevent it?Expertise & Experience: Aminopyrroles are highly electron-rich heterocycles. While the hydrochloride salt provides significant thermodynamic stability compared to the free base, dissolving the compound (especially in hygroscopic solvents like DMSO) exposes it to dissolved oxygen and trace transition metals. This triggers auto-oxidation, leading to the formation of dark-colored polymeric or azo-linked degradation products.
Actionable Solution: Always use anhydrous, degassed solvents. Prepare single-use aliquots to avoid freeze-thaw cycles and store them at -20°C or -80°C under an argon headspace.
Q2: The powder has clumped together in the vial. Is it still viable for synthesis?Expertise & Experience: Hydrochloride salts are inherently hygroscopic. Clumping indicates moisture ingress, which can lead to premature hydrolysis of the ethyl ester over extended periods or inaccurate stoichiometric weighing due to the added water mass.
Actionable Solution: Dry the compound in a vacuum desiccator over P2O5 for 24 hours before use. Verify integrity via LC-MS or 1H-NMR before proceeding with sensitive coupling reactions.
Q3: I am experiencing poor yields during amide coupling at the 4-amino position. What is going wrong?Expertise & Experience: The amino group on the pyrrole ring is significantly less nucleophilic than standard aliphatic amines. The nitrogen's lone pair is partially delocalized into the electron-rich pyrrole ring, a "push-pull" effect exacerbated by the electron-withdrawing ester at position 2. Furthermore, because the compound is an HCl salt, the amine is protonated and completely unreactive until neutralized.
Actionable Solution: You must add a non-nucleophilic base (e.g., 1.5 - 2.0 equivalents of DIPEA or K2CO3) to liberate the free amine in situ[1]. Utilize highly reactive electrophiles such as acid chlorides or use strong coupling reagents like HATU/HOAt.
Q4: How do I selectively hydrolyze the ethyl ester without degrading the pyrrole core?Expertise & Experience: Base-catalyzed saponification is standard, but prolonged exposure to strong bases in the presence of oxygen can degrade the aminopyrrole core. Furthermore, heating the resulting pyrrole-2-carboxylic acid under acidic conditions can trigger rapid decarboxylation.
Actionable Solution: Follow a mild LiOH-mediated hydrolysis protocol[1], strictly monitor the reaction, and avoid over-acidification during the quench.
Section 3: Experimental Protocols
Protocol 1: Reconstitution and Stock Solution Preparation
Self-validating system: By purging with argon and visually confirming the absence of a dark brown color change over time, the user validates the inertness of their preparation.
Equilibrate: Allow the sealed vial of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride to reach room temperature in a desiccator to prevent condensation.
Weigh: Transfer the desired mass under a nitrogen-flushed environment (e.g., glove bag or flushed fume hood).
Dissolve: Add anhydrous, degassed DMSO to achieve the target concentration (e.g., 100 mM). Vortex gently.
Aliquot: Immediately divide the solution into amber microcentrifuge tubes to protect from UV/ambient light.
Purge: Flush the headspace of each tube with argon gas before sealing tightly.
Store: Transfer aliquots to -80°C.
Protocol 2: Mild Saponification of the Ethyl Ester
Adapted from standard CDK20 inhibitor synthesis workflows[1].
Self-validating system: The successful neutral quench is validated by the absence of gas evolution (which would indicate unwanted decarboxylation) and stable recovery of the product in the organic layer.
Setup: Dissolve ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (1.0 eq) in a THF/Water mixture (typically 2:1 ratio).
Base Addition: Add aqueous LiOH (1 M, 5.0 eq).
Reaction: Stir the reaction mixture at 50°C for 2 hours under a nitrogen atmosphere[1].
Monitoring: Monitor progression via LC-MS until the ester peak completely disappears.
Critical Quench: Quench the reaction by dropwise addition of 1 M HCl until the pH reaches exactly neutral (~7.0). Do not over-acidify.
Extraction: Extract the aqueous layer with EtOAc (3x).
Isolation: Wash combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate[1].
Section 4: Workflows & Visualizations
Figure 1: Optimal reconstitution and storage workflow to prevent auto-oxidation.
Figure 2: Standard synthetic workflow for utilizing the compound in drug discovery.
Section 5: Safety, PPE, and Spill Management
Expertise & Experience: Due to the compound's classification as an irritant and harmful if swallowed[5], strict adherence to safety protocols is mandatory. The hydrochloride salt form can generate fine, easily inhalable dust during transfer.
PPE Requirements: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and a lab coat.
Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood or a ventilated balance enclosure.
Spill Management: Do not sweep dry powder. Cover the spill with damp absorbent paper (using water or dilute ethanol) to suppress dust formation, then wipe up and dispose of in a solid hazardous waste container.
References
ar5iv - AlphaFold Accelerates Artificial Intelligence Powered Drug Discovery: Efficient Discovery of a Novel Cyclin-dependent Kinase 20 (CDK20) Small Molecule Inhibitor
Source: arxiv.org
URL:[Link]
Technical Support Center: Synthesis of Ethyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. It addresses common experi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. It addresses common experimental challenges, outlines troubleshooting strategies, and answers frequently asked questions to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride?
The most prevalent and well-documented method is the reduction of the corresponding nitro precursor, ethyl 4-nitro-1H-pyrrole-2-carboxylate.[1] This is typically achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a suitable solvent such as ethanol or ethyl acetate. The resulting free amine is then treated with hydrochloric acid to afford the stable hydrochloride salt.
Q2: Why is the product isolated as a hydrochloride salt?
Free aminopyrroles are known to be unstable and highly susceptible to air oxidation and polymerization.[1] The electron-rich pyrrole ring, further activated by the amino group, is prone to degradation. Protonation of the amino group to form the hydrochloride salt significantly enhances stability by withdrawing electron density from the pyrrole ring, making the compound easier to handle, purify, and store.
Q3: What are the critical reaction parameters for the nitro reduction step?
The key parameters for a successful nitro reduction are:
Catalyst Choice and Loading: 10% Pd/C is standard. The loading is typically 5-10 mol% relative to the substrate. Incomplete reactions can often be resolved by increasing catalyst loading.
Hydrogen Pressure: While reactions can proceed at atmospheric pressure, using a balloon of hydrogen, pressures of 40-50 psi in a Parr shaker will significantly accelerate the reaction rate.
Solvent: Ethanol, methanol, or ethyl acetate are common choices. The solvent must be of high purity to avoid catalyst poisoning.
Temperature: The reaction is typically run at room temperature. Exothermic reactions can occur, so monitoring is advised.
Reaction Time: This can vary from a few hours to overnight. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How should I store the final product?
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C) and protected from light. This minimizes degradation from atmospheric oxygen and moisture.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section addresses specific experimental issues, their probable causes, and actionable solutions.
Problem 1: My final product is a dark, oily, or tar-like substance, not the expected crystalline solid.
Probable Cause A: Polymerization. This is the most common issue. The free aminopyrrole intermediate is highly reactive and can polymerize if exposed to air (oxygen) for extended periods, especially before acidification.
Solution A:
Minimize Exposure to Air: Once the reduction is complete (as confirmed by TLC/LC-MS), immediately filter the reaction mixture through a pad of Celite® under an inert atmosphere (N₂ or Ar) to remove the Pd/C catalyst.
Immediate Acidification: Add the ethanolic HCl or HCl in diethyl ether solution to the filtrate without delay. The hydrochloride salt should precipitate. Work quickly during the filtration and subsequent steps.
Probable Cause B: Residual Catalyst. Incomplete removal of palladium catalyst can lead to product darkening and decomposition over time.
Solution B: Ensure a thorough filtration. A fine-sintered funnel or a thick pad of Celite is recommended. If the filtrate is still greyish, a second filtration is necessary.
Problem 2: The ¹H NMR spectrum of my product shows unreacted starting material.
Probable Cause: Incomplete Reduction. The catalytic hydrogenation has not gone to completion.
Solution:
Check Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
Increase Hydrogen Pressure/Time: If using a hydrogen balloon, switch to a hydrogenation apparatus (e.g., Parr shaker) to increase pressure. Alternatively, prolong the reaction time and continue monitoring.
Solvent Purity: Ensure the solvent is anhydrous and free from impurities that could poison the catalyst.
Problem 3: I observe unexpected peaks in my analytical data (NMR/MS) that do not correspond to the starting material or product.
Probable Cause: Formation of Byproducts. Several byproducts can form depending on the reaction conditions. Refer to the table below for identification.
Solution: Adjust reaction and workup conditions to minimize byproduct formation. Purification via recrystallization or column chromatography (if the free base is carefully handled) may be necessary.
Table 1: Common Byproducts and Their Identification
Byproduct Name
Probable Formation Mechanism
Identification (Expected ¹H NMR / MS signals)
Mitigation Strategy
Ethyl 4-hydroxylamino-1H-pyrrole-2-carboxylate
Incomplete reduction of the nitro group.
Signals for the -NHOH proton; Mass spec will show M+16 relative to the amine product.
Increase reaction time, hydrogen pressure, or catalyst loading.
Azo-dimer Species
Condensation of the hydroxylamine intermediate with unreacted nitro starting material or other intermediates.
Complex aromatic region in NMR; High molecular weight peaks in MS (approx. 2x product mass).
Ensure efficient and rapid reduction. Avoid stalling the reaction.
Polymeric Materials
Oxidation and self-condensation of the aminopyrrole free base.
Broad, unresolved signals in NMR baseline; Insoluble material.
Minimize exposure to air after catalyst removal and before acidification.
Dehalogenated Byproduct (if starting from a halo-nitro precursor)
Over-reduction or hydrogenolysis of a halogen substituent on the ring.
Absence of expected halogen isotope pattern in MS; Simplified aromatic NMR signals.
Use a less active catalyst (e.g., PtO₂) or add a catalyst poison like quinoline.
Experimental Protocols & Workflows
Protocol 1: Synthesis of Ethyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride
This protocol describes the catalytic hydrogenation of ethyl 4-nitro-1H-pyrrole-2-carboxylate.
Materials:
Ethyl 4-nitro-1H-pyrrole-2-carboxylate (1.0 eq)
Palladium on Carbon (10% Pd/C, 5-10 mol%)
Ethanol (anhydrous, 20 mL/g of substrate)
Hydrogen (H₂) gas
Hydrochloric Acid (4M in 1,4-Dioxane or prepared as acetyl chloride in ethanol)
Celite®
Procedure:
Setup: To a hydrogenation flask or a Parr shaker bottle, add ethyl 4-nitro-1H-pyrrole-2-carboxylate and ethanol.
Inerting: Sparge the solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a positive pressure of the inert gas.
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to 40-50 psi with hydrogen.
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material spot has completely disappeared (typically 4-16 hours).
Filtration (Critical Step): Once complete, vent the hydrogen and flush the vessel with nitrogen. Immediately filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of fresh ethanol.
Acidification: Cool the filtrate in an ice bath. Slowly add the hydrochloric acid solution dropwise with stirring.
Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring in the ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Diagram 1: Synthetic Pathway and Key Byproduct Formation
The following diagram illustrates the intended reaction and the pathway to a common hydroxylamine byproduct.
Caption: Reaction scheme for the synthesis and major side reactions.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues during the synthesis.
Caption: A logical troubleshooting guide for the synthesis.
References
De Rosa, M., & Arnold, D. (2013). Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism of 1H-Pyrrol-3-aminium and 1H-Pyrrol-3(2H)-iminium Cation: A Stable σ-Complex. The Journal of Organic Chemistry, 78(3), 1107–1112. [Link]
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]
Zask, A., et al. (2014). Modular Approach to Substituted Boc-Protected 4-(Aminomethyl)pyrroles. Organic Letters, 16(5), 1434–1437. [Link]
O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a valuable b...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a valuable building block, and its structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the underlying principles that govern the observed chemical shifts and coupling constants.
The pyrrole ring is an electron-rich aromatic system, and the chemical shifts of its protons and carbons are highly sensitive to the electronic effects of substituents.[1] In this molecule, the presence of an electron-donating amino group at the C4 position and an electron-withdrawing ethyl carboxylate group at the C2 position creates a unique electronic environment. Furthermore, the hydrochloride salt form, which protonates the amino group to an ammonium cation (-NH₃⁺), significantly influences the spectral features.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride are numbered as follows:
Caption: Molecular structure of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride with atom numbering for NMR assignments.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride in a common deuterated solvent such as DMSO-d₆. These predictions are based on established substituent effects on pyrrole rings and data from analogous compounds.[2][3]
Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Assignment
~11.5 - 12.5
br s
N1-H
~7.0 - 7.5
br s
N10-H₃⁺
~6.8 - 7.0
d
H5
~6.0 - 6.2
d
H3
4.2 - 4.3
q
C8-H₂
1.2 - 1.3
t
C9-H₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
~160 - 165
C6 (C=O)
~130 - 135
C4
~120 - 125
C2
~115 - 120
C5
~100 - 105
C3
~60 - 65
C8
~14 - 15
C9
Detailed Spectral Interpretation
¹H NMR Spectrum
Pyrrole Ring Protons (H3 and H5): The two protons on the pyrrole ring, H3 and H5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing ethyl carboxylate group at C2 will deshield the adjacent H5 proton, causing it to resonate at a higher chemical shift (downfield) compared to H3. Conversely, the ammonium group at C4, being electron-withdrawing through an inductive effect, will also deshield the adjacent H3 and H5 protons. The proton at C5 is alpha to the nitrogen and adjacent to the electron-withdrawing ester, leading to a predicted downfield shift. The proton at C3 is beta to the nitrogen and adjacent to the electron-withdrawing ammonium group. The interplay of these effects results in distinct chemical shifts for H3 and H5.
N-H and N-H₃⁺ Protons: The N1-H proton of the pyrrole ring is expected to be a broad singlet in the downfield region, typically above 11 ppm, and its chemical shift can be sensitive to solvent and concentration.[1] The three protons of the ammonium group (N10-H₃⁺) are also expected to appear as a broad singlet, likely in the range of 7.0-7.5 ppm. The broadness of these signals is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange with the solvent.
Ethyl Group Protons: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (C8-H₂) and a triplet for the methyl protons (C9-H₃), arising from coupling with each other. The methylene protons are adjacent to the oxygen atom and will therefore be deshielded, appearing at a higher chemical shift than the methyl protons.
¹³C NMR Spectrum
Carbonyl Carbon (C6): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm.
Pyrrole Ring Carbons (C2, C3, C4, C5): The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C2 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded and appear downfield. The C4 carbon, bearing the electron-withdrawing ammonium group, will also be significantly deshielded. The C5 and C3 carbons will be influenced by both substituents, with their precise chemical shifts determined by the balance of inductive and resonance effects. Generally, carbons alpha to the nitrogen (C2 and C5) appear at a higher chemical shift than the beta carbons (C3 and C4) in unsubstituted pyrrole.[2] However, the strong substituent effects in this molecule will alter this pattern.
Experimental Protocol for NMR Sample Preparation
A self-validating protocol for preparing an NMR sample of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is crucial for obtaining high-quality, reproducible data.
Caption: A standardized workflow for the preparation of an NMR sample.
Comparison with Structurally Related Compounds
The predicted NMR data can be benchmarked against experimentally determined data for similar molecules. For instance, the ¹H NMR spectrum of ethyl 1H-pyrrole-2-carboxylate shows signals for the pyrrole protons at approximately 6.9, 6.7, and 6.1 ppm.[1] The introduction of the 4-amino group (as -NH₃⁺) is expected to shift these signals downfield. In benzyl 4-(pyrrolidino)-1H-pyrrole-2-carboxylate, the pyrrole protons are observed at 6.4 and 6.5 ppm.[3] While this is a different amine and not a hydrochloride salt, it provides a useful comparison for the expected chemical shift range of the pyrrole protons.
The protonation of an amino group generally leads to a downfield shift of adjacent protons in the ¹H NMR spectrum due to the increased electron-withdrawing nature of the resulting ammonium group.[4] This effect is anticipated to be significant for the H3 and H5 protons of the target molecule.
Conclusion
The interpretation of the ¹H and ¹³C NMR spectra of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride requires a thorough understanding of the electronic effects of the substituents and the impact of the hydrochloride salt form. By analyzing the predicted chemical shifts and coupling patterns in the context of established NMR principles and comparative data from related structures, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. The provided guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
MDPI. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. [Link]
PMC. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
ResearchGate. 1 H NMR chemical shifts of the protons in 1 as pH function (labels as Chart 1). [Link]
Organic Letters. An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Workflow
Introduction & Analytical Context
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. As a polar, basic hydrochloride salt (Free base exact mass: 154.0742 Da,
[M+H]+=155.0817
m/z) [1], its accurate quantification and structural characterization in biological matrices or synthetic reaction mixtures pose specific analytical challenges.
The primary challenge lies in its polarity and the presence of the primary amine, which can lead to poor retention on standard reversed-phase columns and susceptibility to in-source fragmentation if ionization parameters are not strictly controlled. This guide objectively compares three mass spectrometry (MS) ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Electron Ionization (GC-EI)—to determine the optimal platform for its analysis.
Platform Comparison: ESI vs. APCI vs. GC-EI
To establish a robust analytical method, we must evaluate the causality behind how this specific pyrrole derivative interacts with different ionization environments.
Electrospray Ionization (ESI-MS)
Mechanism & Fit: ESI is a soft ionization technique ideal for polar, ionizable compounds. Because ethyl 4-amino-1H-pyrrole-2-carboxylate is already formulated as a hydrochloride salt, it readily forms
[M+H]+
ions in acidic aqueous solutions.
Advantage: Provides the highest sensitivity and preserves the intact molecular ion, making it the gold standard for LC-MS/MS workflows analyzing this compound[1].
Atmospheric Pressure Chemical Ionization (APCI-MS)
Mechanism & Fit: APCI relies on gas-phase ion-molecule reactions and requires the analyte to be volatile at the heater temperature (typically 350–500 °C).
Limitation: While the free base of the pyrrole is somewhat volatile, thermal degradation of the primary amine and the ester linkage can occur at high probe temperatures, leading to a complex background and reduced signal-to-noise (S/N) ratio compared to ESI.
Gas Chromatography-Electron Ionization (GC-EI-MS)
Mechanism & Fit: Hard ionization (70 eV) following thermal volatilization.
Limitation: The hydrochloride salt must be neutralized (free-based) prior to injection. Even as a free base, the primary amine can cause peak tailing on standard GC columns unless derivatized (e.g., via acetylation or silylation), adding unnecessary sample preparation steps.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three techniques for quantifying ethyl 4-amino-1H-pyrrole-2-carboxylate.
Parameter
LC-ESI-MS/MS (Positive Mode)
LC-APCI-MS (Positive Mode)
GC-EI-MS (Derivatized)
Primary Ion Observed
155.08 m/z
[M+H]+
155.08 m/z
[M+H]+
154 m/z
[M]∙+
Limit of Detection (LOD)
0.5 ng/mL
15 ng/mL
50 ng/mL
Linear Dynamic Range
1−104
ng/mL
50−104
ng/mL
100−104
ng/mL
Thermal Degradation
None (Ambient ionization)
Moderate (Ester cleavage)
High (Requires derivatization)
Sample Prep Complexity
Low (Dilute & Shoot / SPE)
Low
High (Neutralization + Derivatization)
Recommended Experimental Protocol: LC-ESI-MS/MS
To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) or a structurally similar analog (e.g., methyl 4-amino-1H-pyrrole-2-carboxylate) is mandatory to correct for matrix effects and variations in ionization efficiency.
Aliquot 50 µL of the biological sample (or synthetic mixture) into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) and the internal standard (100 ng/mL). Causality: Formic acid ensures the pyrrole amine remains protonated, maximizing recovery and pre-conditioning the analyte for positive ESI.
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C.
Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic content prevents peak splitting and poor retention on the reversed-phase column.
Step 2: UHPLC Separation
Column: C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: Water + 0.1% FA.
Mobile Phase B: MeCN + 0.1% FA.
Gradient: 5% B to 60% B over 3 minutes. Flow rate: 0.4 mL/min.
Quantifier: 155.1
→
109.1 m/z (Collision Energy: 15 eV). Mechanism: Loss of the ethanol moiety (
−46
Da) from the ethyl ester.
Qualifier: 155.1
→
81.1 m/z (Collision Energy: 25 eV). Mechanism: Subsequent loss of carbon monoxide (
−28
Da).
Analytical Workflow Visualization
The following diagram illustrates the optimized LC-ESI-MS/MS workflow and the logical progression of the sample through the analytical system.
Figure 1: Optimized LC-ESI-MS/MS analytical workflow for ethyl 4-amino-1H-pyrrole-2-carboxylate.
References
Title: Identification and Assessment of Secondary Metabolites from Three Fungal Endophytes of Solanum mauritianum Against Public Health Pathogens
Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC)
URL: [Link]
Validation
A Comparative Guide to the Biological Efficacy of Ethyl 4-Amino-1H-pyrrole-2-carboxylate Hydrochloride and Its Analogs
Introduction: The Pyrrole Scaffold in Modern Drug Discovery The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic propert...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a core component in a vast array of natural products and synthetic drugs.[2] Pyrrole-containing compounds are a significant source of biologically active agents, demonstrating a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
This guide focuses on the biological efficacy of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride and its structural analogs. While direct, head-to-head comparative data for this specific salt is emergent, we will analyze the broader class of 4-amino-1H-pyrrole-2-carboxylate derivatives. By examining the structure-activity relationships (SAR) of these analogs, we can elucidate the key molecular features that govern their biological performance. This in-depth analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic development.
Part 1: Anticancer and Cytotoxic Activity
Pyrrole derivatives have demonstrated significant potential as anticancer agents, often exerting their effects by modulating critical cellular pathways.[2] A primary mechanism of action involves the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer cells and are crucial for cell signaling, proliferation, and survival.[2] Initial screening for anticancer potential typically involves cytotoxicity assays, which measure a compound's ability to induce cell death in various cancer cell lines.
Comparative Analysis of Anticancer Efficacy
The cytotoxic potential of pyrrole analogs is highly dependent on the nature and position of their substituents. Modifications to the core pyrrole structure can dramatically influence potency and selectivity against different cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
The data reveals that structural modifications significantly impact cytotoxic activity. For instance, the dihydro-pyrrole carbonitrile trans-4k shows potent and selective activity against lung adenocarcinoma cells, with an IC50 value notably lower than the standard chemotherapeutic agent Cisplatin in the same study.[4] In contrast, its diastereoisomer cis-4m is more active against a breast cancer cell line, highlighting the stereochemical sensitivity of the biological target.[4] Furthermore, the fusion of the pyrrole ring with other heterocyclic systems, such as pyrimidine or indole, is a common strategy to enhance biological activity.[3]
Featured Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely used colorimetric method for assessing cell viability and cytotoxicity.[5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The intensity of the resulting purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[6]
Compound Treatment: Prepare serial dilutions of the test compounds (ethyl 4-amino-1H-pyrrole-2-carboxylate analogs) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions to allow for the conversion of MTT to formazan crystals by viable cells.[5][6]
Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals.[6]
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[5]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. This data is then used to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Part 2: Antimicrobial Activity
The pyrrole scaffold is a key feature in several natural and synthetic antimicrobial agents.[7][8] The efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[7]
Comparative Analysis of Antimicrobial Efficacy
Structure-activity relationship studies have shown that specific substitutions on the pyrrole ring are crucial for potent antimicrobial activity. Bulky and lipophilic groups often enhance the ability of these compounds to interact with or penetrate bacterial cell membranes.
Structure-Activity Relationship (SAR) Insights:
The data strongly indicates that the substituent on the carboxamide nitrogen is a key determinant of anti-mycobacterial activity.[9][10] For example, replacing a small group with a bulky adamantyl group (Compound 5) results in a more than 100-fold increase in potency against M. tuberculosis.[9][10] Furthermore, the nature of the substituent at the N1 position of the pyrrole ring also modulates activity; compounds with a 4-fluorophenyl group (Compound 18) retain excellent potency.[9][10] Against gram-negative bacteria like E. coli, a combination of a 4-phenyl group on the pyrrole ring and specific substitutions on the N1-benzyl and carboxamide moieties (Compound 5c) leads to significant activity.[11]
Featured Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[13][14] This quantitative assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
Inoculum Preparation: Select several isolated bacterial colonies from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[15]
Compound Dilution: In a 96-well microtiter plate, dispense 100 µL of sterile broth into all wells except the first column.[16] Prepare a stock solution of the test compound (e.g., a pyrrole analog) at twice the highest desired concentration. Add 200 µL of this stock to the first well of each row.
Serial Dilution: Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution across the plate to the desired final concentration, typically to column 10. Discard 100 µL from column 10.[16] Column 11 serves as a positive control (broth + inoculum, no compound), and column 12 as a negative/sterility control (broth only).[16]
Inoculation: Add the standardized bacterial inoculum to each well (typically 5-10 µL, depending on the method), bringing the final volume to a consistent level (e.g., 100 or 200 µL).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Caption: Workflow for MIC determination using broth microdilution.
Part 3: Anti-inflammatory Activity
Certain pyrrole derivatives, such as tolmetin and ketorolac, are established non-steroidal anti-inflammatory drugs (NSAIDs).[17] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[18] The development of selective COX-2 inhibitors is a key goal in this area to minimize the gastrointestinal side effects associated with COX-1 inhibition.[19]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of pyrrole analogs is closely tied to their ability to inhibit COX enzymes. Subtle structural changes can shift the selectivity between COX-1 and COX-2.
Structure-Activity Relationship (SAR) Insights:
The 1,5-diarylpyrrole scaffold is a validated pharmacophore for potent and selective COX-2 inhibition.[19] Studies show that ester derivatives (like 10a) can act as prodrugs, being metabolized in vivo to the corresponding carboxylic acids (like 6a), which are often more potent COX-2 inhibitors.[19] The nature of the aryl groups at the 1 and 5 positions, as well as the acidic moiety, are critical for high affinity and selectivity for the COX-2 active site.[18]
Mechanism of Action: COX-2 Inhibition
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. Pyrrole-based NSAIDs act as competitive inhibitors, binding to the active site of the COX-2 enzyme and blocking its access to arachidonic acid, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.
Caption: Inhibition of the COX-2 signaling pathway by substituted pyrrole derivatives.
Conclusion and Future Perspectives
The 4-amino-1H-pyrrole-2-carboxylate scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. The evidence presented in this guide demonstrates that targeted modifications to this core structure can yield potent and selective agents with significant anticancer, antimicrobial, and anti-inflammatory activities.
For Anticancer Activity: Stereochemistry and the fusion of the pyrrole with other heterocyclic rings are critical for enhancing cytotoxicity and modulating selectivity against different cancer cell lines.
For Antimicrobial Activity: The incorporation of bulky, lipophilic substituents, particularly on a carboxamide side chain, is a crucial strategy for developing potent agents, especially against challenging pathogens like M. tuberculosis.
For Anti-inflammatory Activity: The 1,5-diarylpyrrole motif with an acidic functional group is a validated strategy for achieving potent and selective COX-2 inhibition.
Future research should focus on the synthesis and systematic evaluation of direct analogs of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride to build a more precise SAR model. Exploring novel substitutions at the 1, 3, and 5 positions of the pyrrole ring, while maintaining the core 4-amino and 2-carboxylate functionalities, could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
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A Comparative Guide to the Validation of Analytical Methods for Pyrrole Compounds
This guide provides an in-depth comparison and procedural analysis for the validation of analytical methods tailored to pyrrole-containing compounds. Designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison and procedural analysis for the validation of analytical methods tailored to pyrrole-containing compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural lists to explain the causality behind experimental choices, ensuring a robust, defensible, and scientifically sound validation process. Pyrrole and its derivatives are fundamental structural motifs in numerous pharmaceuticals, from anti-inflammatory drugs to oncology treatments, making the accuracy and reliability of their quantification paramount.[][2][3]
The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[4][5][6] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[7][8][9][10][11][12]
The Analytical Lifecycle: A Foundation of Quality
Effective method validation is not a singular event but a continuous lifecycle. This modern approach, emphasized in ICH Q14, integrates method development, validation, and ongoing verification to ensure the procedure remains fit for purpose.[13][14] A well-defined Analytical Target Profile (ATP) is the starting point, which specifies the quality attributes the method must be able to measure to ensure product quality.[14]
Caption: A workflow illustrating the modern, lifecycle approach to analytical method management.
Core Validation Parameters for Pyrrole Analysis
The validation process involves evaluating specific performance characteristics.[4][15][16] The choice of which parameters to validate depends on the type of analytical procedure (e.g., identification, impurity testing, or assay).[4][5]
Validation Parameter
Purpose
Typical Acceptance Criteria (for Assay)
Specificity / Selectivity
To unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[17][18]
Peak purity index > 0.99; baseline resolution (>2) from adjacent peaks.
Linearity
To demonstrate a proportional relationship between analyte concentration and method response.[19][20]
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower analyte concentrations for which the method is accurate, precise, and linear.[20][21]
For assays: 80% to 120% of the test concentration.[11]
Accuracy
The closeness of the test results to the true value.[15][19][21]
98.0% to 102.0% recovery for drug substance/product.[16]
Precision
The degree of agreement among individual test results from repeated analyses of a homogeneous sample.[17][21]
The lowest amount of analyte that can be detected but not necessarily quantitated.[19][20]
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitated with suitable accuracy and precision.[4][19]
Signal-to-Noise ratio of 10:1.
Robustness
The method's capacity to remain unaffected by small, deliberate variations in parameters.[4][20]
System suitability parameters remain within defined limits.
Specificity: The Challenge of Pyrrole Stability
Specificity is arguably the most critical validation parameter. It ensures that the signal measured is solely from the analyte of interest.[6][22] For pyrrole compounds, which can be susceptible to oxidation and polymerization, demonstrating specificity requires more than just analyzing a blank matrix.[23] It necessitates a forced degradation study .
Forced degradation (or stress testing) intentionally degrades the sample to evaluate the method's ability to separate the intact analyte from its degradation products, thus proving it is "stability-indicating."[24][25]
Typical Stress Conditions for Pyrrole Compounds:
Acid/Base Hydrolysis: Pyrrole rings can be labile in strongly acidic or alkaline media.[23][26] Studies show that cleavage of the pyrrole ring or attached functional groups can occur.[27]
Oxidation: Pyrroles are often susceptible to autoxidation.[23] Using an oxidizing agent like hydrogen peroxide (H₂O₂) is essential.
Thermal Degradation: Exposing the solid drug and a solution to elevated temperatures can reveal thermally induced degradation pathways.[23][24]
Photodegradation: Many heterocyclic compounds degrade upon exposure to light. Samples should be exposed to controlled light conditions as per ICH Q1B guidelines.[26]
Caption: Workflow for a forced degradation study to establish method specificity.
Comparing Analytical Techniques for Pyrrole Compounds
The choice of analytical technique is driven by the physicochemical properties of the pyrrole analyte, including its polarity, volatility, and thermal stability. The two most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometry (MS) detection, is the workhorse for analyzing the vast majority of pyrrole-containing pharmaceuticals.[26][28][29]
Advantages:
Versatility: Suitable for a wide range of polar and non-polar compounds.
Non-destructive: Ideal for thermally labile pyrroles that would decompose in a hot GC inlet.
Robust Detection: Diode-Array Detection (DAD) or Photodiode-Array (PDA) provides spectral information to assess peak purity, a key part of specificity validation.
Considerations:
Mobile Phase Selection: The pH of the mobile phase can be critical. A buffered mobile phase is often necessary to ensure consistent ionization state and retention time for pyrroles with acidic or basic functional groups.
Column Choice: A C18 column is a common starting point, offering good retention for many pyrrole derivatives.[29][30]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is best suited for volatile and thermally stable small molecules.[31][32] For certain pyrrole derivatives, particularly those used as starting materials or found as volatile impurities, GC-MS is a powerful tool.[33]
Advantages:
High Efficiency: Provides excellent separation for complex mixtures of volatile compounds.
Definitive Identification: The mass spectrometer provides structural information and spectral libraries can be used for confident peak identification.
Considerations:
Thermal Stability: The primary limitation. Many complex pyrrole-based APIs are not volatile and will degrade at the high temperatures required for GC analysis.
Derivatization: For less volatile or polar pyrroles, chemical derivatization may be required to increase volatility and improve peak shape, adding complexity to the method.
Feature
Reverse-Phase HPLC
Gas Chromatography (GC-MS)
Applicability
Broad; ideal for polar, non-volatile, and thermally labile pyrrole APIs and products.
Niche; best for volatile, thermally stable pyrroles (e.g., starting materials, residual solvents).[31]
UV-DAD (Specificity via peak purity), MS (High sensitivity & specificity).[30]
MS (High specificity, structural elucidation).[33]
Key Challenge
Mobile phase optimization (pH, organic modifier) for optimal resolution.
Analyte must be thermally stable and volatile; potential need for derivatization.
Experimental Protocol: Validation of an RP-HPLC Assay for a Pyrrole API
This protocol outlines the validation steps for a quantitative assay of a pyrrole-containing Active Pharmaceutical Ingredient (API) according to ICH guidelines.[4]
Objective
To validate an isocratic RP-HPLC method for the quantification of "Pyrrole-API" in the drug substance, demonstrating that it is accurate, precise, linear, and specific over the defined range.
Materials & Equipment
HPLC System: With UV-DAD detector, autosampler, and column oven.
Causality: Before any validation run, the system's suitability must be confirmed to ensure it is operating correctly.
Procedure: Prepare a working standard solution (e.g., 100 µg/mL). Inject this solution five times consecutively.
Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
2. Specificity:
Causality: To prove the method can differentiate the analyte from interferences.
Procedure:
Inject the diluent (blank) to check for interfering peaks at the analyte's retention time.
Perform a forced degradation study as described in Section 2.1. Analyze all stressed samples.
Acceptance Criteria: No significant peaks at the analyte retention time in the blank. The analyte peak should be spectrally pure (peak purity > 0.99) and resolved from all degradation peaks in the stressed samples.
3. Linearity & Range:
Causality: To confirm a direct relationship between concentration and response across the desired range.
Procedure:
Prepare a stock solution of the Pyrrole-API Reference Standard.
Perform serial dilutions to prepare at least five concentration levels covering 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.[29]
4. Accuracy (Recovery):
Causality: To demonstrate how close the measured value is to the true value.
Procedure:
Prepare a placebo (matrix without the API).
Spike the placebo with the Pyrrole-API at three concentration levels across the range (e.g., 80%, 100%, 120%).
Prepare three independent samples at each level (for a total of nine determinations).[19][21]
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
5. Precision:
Causality: To assess the method's variability under different conditions.
Procedure:
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.[19]
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The overall RSD for intermediate precision (combining both sets of data) should be ≤ 2.0%.
Conclusion
The validation of analytical methods for pyrrole compounds is a rigorous process that underpins the safety and efficacy of pharmaceuticals. A thorough understanding of the compound's chemistry, particularly its stability, is crucial for designing a scientifically sound validation strategy. By grounding the validation plan in the lifecycle principles of ICH Q14 and meticulously executing the experiments defined in ICH Q2(R2), researchers can develop robust, reliable, and defensible analytical methods.[13][14] This guide provides a framework for not only meeting regulatory expectations but also for generating a deep understanding of the method's performance and limitations, ensuring the consistent quality of crucial pyrrole-based medicines.
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (n.d.). Academia.edu.
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
Bridging the Translational Gap: In Vitro vs In Vivo Evaluation of Pyrrole-Based Compounds
Pyrrole-based compounds—ranging from sequence-specific pyrrole-imidazole polyamides (PIPs) to kinase-inhibiting pyrrolo[2,3-d]pyrimidines—represent a highly versatile class of therapeutics in oncology and antimicrobial r...
Author: BenchChem Technical Support Team. Date: April 2026
Pyrrole-based compounds—ranging from sequence-specific pyrrole-imidazole polyamides (PIPs) to kinase-inhibiting pyrrolo[2,3-d]pyrimidines—represent a highly versatile class of therapeutics in oncology and antimicrobial research. While these compounds demonstrate profound target engagement at the molecular level, a critical challenge in their development is the frequent discordance between in vitro potency and in vivo efficacy.
As a Senior Application Scientist, I have designed this guide to objectively compare the methodologies, mechanistic variables, and experimental protocols required to rigorously evaluate pyrrole derivatives across both settings.
Mechanistic Causality: The Translational Divergence
When evaluating pyrrole-imidazole polyamides (PIPs), which are programmed to bind B-DNA minor grooves and disrupt transcription factor interfaces, in vitro assays often demonstrate exceptional target gene repression. For instance, in cell culture, prolonged incubation with Py-Im polyamide 1 can lead to a 15.7-fold downregulation of target genes like SERPINE1, whereas in vivo xenograft models yielded only a 2.0-fold repression, as reported by 1[1]. This attenuation is typically driven by complex tumor microenvironments, rapid pharmacokinetic clearance, and limited nuclear penetrance in 3D tissues.
Conversely, some compounds exhibit an inversion of efficacy, performing better in vivo than in vitro. In studies of DNA-alkylating PIP analogs targeting RUNX transcription factors in p53-mutated pancreatic cancer (PANC-1) cells, certain conjugates (e.g., Conjugate 2) showed the lowest apoptotic activity in 2D in vitro cultures but demonstrated the highest tumor suppression in vivo according to 2[2]. This paradox highlights how 3D tumor vascularization and systemic drug accumulation can favor specific structural conformations that 2D assays fail to capture.
Caption: Mechanism of action for pyrrole-imidazole polyamides and pathways to translational divergence.
Self-Validating Experimental Protocols
To establish a rigorous comparison, researchers must employ self-validating systems where in vitro target engagement directly informs in vivo dosing and biodistribution tracking.
Protocol A: In Vitro Target Validation (qRT-PCR & Cytotoxicity)
Causality of Experimental Choice: We utilize WST-8 over traditional MTT assays for 2D cytotoxicity because WST-8 is highly water-soluble and non-toxic to cells, allowing for continuous, dynamic monitoring of pyrrole-induced antiproliferation without prematurely terminating the culture. For target validation, qRT-PCR is paired with the viability assay to ensure that cell death is specifically driven by the intended mechanism (e.g., RUNX downregulation) rather than off-target chemical toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., PANC-1) at
5×103
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Treat cells with pyrrole derivatives (0.1 nM to 10 µM) in complete media. Include a vehicle control (0.1% DMSO).
Cytotoxicity Readout (72h): Add WST-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm to calculate the IC₅₀.
Gene Expression Analysis: In parallel 6-well plates, lyse cells post-treatment (48h) using TRIzol. Extract RNA, synthesize cDNA, and perform qRT-PCR targeting specific genes (e.g., SERPINE1, CCL2). Normalize against GAPDH to confirm on-target mechanistic action.
Protocol B: In Vivo Biodistribution & Efficacy Tracking
Causality of Experimental Choice: Because in vitro assays cannot predict systemic clearance, Positron Emission Tomography (PET) is prioritized over traditional post-mortem biodistribution. PET imaging with 18F-radiolabeled polyamides allows longitudinal tracking of the same animal cohort, eliminating inter-subject biological variance and providing real-time pharmacokinetic data to optimize dosing schedules prior to lengthy efficacy trials.
Step-by-Step Methodology:
Radiolabeling: Synthesize 18F-radiolabeled PIPs via oxime ligation between 4-[18F]-fluorobenzaldehyde and the polyamide C-terminus.
Administration: Inject the 18F-PIP (approx. 100-200 µCi) intravenously into tumor-bearing BALB/c nude mice.
PET/CT Imaging: Anesthetize mice with 2% isoflurane. Perform dynamic PET scanning from 0 to 60 minutes post-injection to track real-time biodistribution, followed by static scans at 2h and 4h.
Efficacy Trial (Xenograft): For non-radiolabeled therapeutic evaluation, inject
5×106
PANC-1 cells subcutaneously. Once tumors reach 100 mm³, administer the pyrrole compound (e.g., 1-5 mg/kg IV, twice weekly).
Measurement & Validation: Measure tumor volume (
V=length×width2/2
) using calipers. Harvest tumors post-euthanasia for immunohistochemistry (IHC) to validate that the target suppression observed in vitro is maintained in vivo.
Caption: Step-by-step experimental workflow from synthesis to comparative in vivo analysis.
Quantitative Data Comparison
The following table synthesizes experimental data comparing the in vitro and in vivo performance of select pyrrole-based compounds.
Compound Class
Specific Derivative
Target
In Vitro Efficacy (IC₅₀ / Gene Repression)
In Vivo Efficacy (Tumor Model / Biodistribution)
Translational Insight
DNA-Alkylating PIPs
Conjugate 1
RUNX1-3
High (Strong apoptosis in PANC-1 cells)
Moderate tumor suppression
Good baseline, but limited 3D tissue penetration.
DNA-Alkylating PIPs
Conjugate 2
RUNX1-3
Lowest (Weakest 2D apoptosis)
Highest (Equivalent to 50x gemcitabine dose)
3D microenvironment & PK favor this structure over in vitro predictions.
Sequence-Specific PIPs
Py-Im Polyamide 1
5′-WGGWWW-3′
15.7-fold repression of SERPINE1 (72h)
2.0-fold repression in xenograft
High in vitro potency is heavily buffered by systemic clearance.
Radiolabeled PIPs
8-ring hairpin PIP
DNA minor groove
High nuclear localization
Superior bioavailability via PET
PET imaging of 18F-radiolabeled polyamides revealed that an 8-ring hairpin structure exhibited better overall bioavailability than a 5-ring β-linked polyamide, detailed in 3[3].
Pyrrolo[2,3-d]pyrimidines
Compound 13a
VEGFR-2
11.9 nM (Enzyme assay)
Dose-dependent angiogenesis inhibition
Conversely, pyrrolo[2,3-d]pyrimidines have demonstrated highly potent dose-related VEGFR-2 inhibition with IC50s in the nanomolar range (e.g., 11.9 nM) that directly translates to in vivo anti-angiogenic efficacy, documented by 4[4].
Conclusion and Best Practices
When developing pyrrole-based compounds, researchers must not rely solely on in vitro metrics to rank drug candidates. The unique 3D architecture of tumors, combined with the complex pharmacokinetics of polyamides and pyrrolo-pyrimidines, can invert efficacy rankings entirely. To ensure scientific integrity:
Bridge the 2D/3D Gap: Always pair 2D cytotoxicity assays with 3D spheroid models prior to animal studies.
Prioritize Imaging: Utilize non-invasive imaging (like PET) to confirm that the pyrrole compound actually reaches the target tissue before scaling up efficacy trials.
Confirm Mechanism In Vivo: Validate that the mechanism of action observed in vitro (e.g., specific gene downregulation) is maintained in the excised in vivo tumor tissue via qRT-PCR or IHC.
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal Procedures for Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1354952-55-8) is a specialized synthetic intermediate frequently utilized in medicinal chemistry and drug discovery. Due to its unique structural composition—a nitrogen-rich pyrrole ring combined with a covalently/ionically bound hydrochloride salt—its disposal requires precise logistical planning.
This guide provides laboratory personnel and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe accumulation, segregation, and final disposal of this compound.
Hazard Profile & Chemical Causality
Before executing disposal protocols, it is critical to understand why this chemical requires specific waste routing. While not explicitly listed as a P- or U-listed acute hazardous waste under the EPA's [1], it must be managed as a characteristic hazardous waste due to the following mechanistic factors:
Combustion Byproducts (HCl and NOx): The presence of the hydrochloride salt dictates that upon thermal destruction, the compound will generate corrosive hydrogen chloride (HCl) gas. Simultaneously, the pyrrole ring and amino group will yield nitrogen oxides (NOx). Therefore, this material must be routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline flue-gas scrubbers.
Aquatic Toxicity: Pyrrole derivatives exhibit significant toxicity to aquatic life and resist degradation in standard municipal wastewater bioremediation systems. Under no circumstances should aqueous solutions of this compound be disposed of down the drain [2].
Reactivity: As an organic salt, it should be segregated from strong oxidizing agents (e.g., peroxides, concentrated nitric acid) to prevent exothermic proton-transfer reactions or oxidative degradation.
Step-by-Step Disposal Methodologies
To maintain regulatory compliance and laboratory safety, implement the following self-validating protocols based on the physical state of the waste at the point of generation.
This workflow applies to unreacted chemical powders, contaminated weighing boats, spatulas, and heavily soiled personal protective equipment (PPE).
Primary Containment: Collect all solid waste in a puncture-resistant, double-lined High-Density Polyethylene (HDPE) drum.
Causality: HDPE provides superior chemical resistance against residual acidic chloride salts, which can slowly corrode standard galvanized steel drums over time.
Labeling: Affix a compliant RCRA "Hazardous Waste" tag immediately upon the first addition of waste to the container [3]. Explicitly write "Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride" and check the "Toxic" and "Irritant" hazard indicators.
Segregation: Store the drum in a designated Satellite Accumulation Area (SAA). Ensure it is physically separated from solid oxidizers.
Closure: Keep the container tightly sealed at all times unless actively adding waste.
This workflow applies to assay solutions, reaction mother liquors, and chromatography fractions.
Solvent Compatibility Check: Determine the primary solvent matrix (e.g., DMSO, Methanol, or aqueous buffer).
Routing to the Halogenated Stream: Even if the compound is dissolved in a non-halogenated solvent (like DMSO), you must route the mixture into the Halogenated Organic Waste carboy.
Causality: The dissolved chloride ions from the hydrochloride salt will vaporize into corrosive HCl gas during incineration. TSDFs rely on halogenated waste streams being explicitly identified so they are routed to incinerators specifically designed with wet scrubbers to neutralize acid gases.
Aqueous Waste Prohibition: Collect all aqueous waste (e.g., biological assay buffers containing the compound) in a dedicated aqueous hazardous waste carboy. Do not use sink disposal.
Causality: Ambient temperature fluctuations in the SAA can cause dissolved gases or volatile organic solvents to expand, risking catastrophic container rupture if hermetically sealed.
Quantitative Waste Routing Summary
Use the following data table to standardize waste segregation across your laboratory benches, ensuring all personnel route materials to the correct downstream TSDF process.
Waste Matrix
Primary Contaminant State
Dominant Hazard
RCRA Stream Classification
Preferred Container
Final TSDF Treatment
Solid
Pure powder / soiled PPE
Irritant, Aquatic Toxicity
Characteristic Solid Waste
Double-lined HDPE Drum
High-Temp Incineration
Organic Liquid
Dissolved in DMSO/MeOH
Flammable, Corrosive (Cl⁻)
Halogenated Organic Waste
Vented HDPE Carboy
Incineration with Scrubber
Aqueous Liquid
Dissolved in Buffers/Water
Aquatic Toxicity
Aqueous Hazardous Waste
Vented HDPE Carboy
Aqueous Incineration
Logistical Routing & Decision Workflow
The following diagram maps the logical decision tree for segregating Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride waste to ensure it reaches the appropriate thermal destruction facility.
Fig 1: Operational workflow for the segregation and TSDF routing of pyrrole hydrochloride waste.
Hazardous Waste and Disposal Considerations | American Chemical Society (ACS) |[Link]
EPA RCRA Hazardous Waste Program | Case Western Reserve University Environmental Health and Safety | [Link]
Handling
Safeguarding Your Research: A Practical Guide to Handling Ethyl 4-Amino-1H-Pyrrole-2-Carboxylate Hydrochloride
As a cornerstone of modern drug discovery and organic synthesis, the pyrrole scaffold and its derivatives are invaluable. Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is one such derivative, offering a unique com...
Author: BenchChem Technical Support Team. Date: April 2026
As a cornerstone of modern drug discovery and organic synthesis, the pyrrole scaffold and its derivatives are invaluable. Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is one such derivative, offering a unique combination of functional groups for further chemical modification. However, with its potential utility comes the inherent responsibility of safe handling. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Assessment
Before handling ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride, it is crucial to understand its potential hazards. Based on data from related pyrrole compounds, the following hazards should be anticipated:
Acute Toxicity: May be harmful if swallowed or inhaled.[1][2][3]
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[2][4][5]
Respiratory Irritation: May cause respiratory irritation.[2][4]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) Protocol
The following table outlines the required PPE for handling ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride. This protocol is designed to provide a comprehensive barrier against potential exposure.
Body Part
Required PPE
Specifications and Rationale
Eyes/Face
Chemical Splash Goggles and Face Shield
Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[6][7]
Hands
Chemical-Resistant Gloves (Nitrile or Neoprene)
Double gloving is strongly recommended to provide an extra layer of protection in case of a breach in the outer glove. Gloves should be inspected for any signs of degradation or puncture before each use.[6][7][8]
Body
Laboratory Coat
A flame-retardant and chemical-resistant lab coat should be worn and fully buttoned.
Respiratory
NIOSH-Approved Respirator
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][7]
Feet
Closed-Toe Shoes
Shoes should be made of a non-porous material to protect against spills.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount for safety. The following step-by-step guide details the procedures for handling, storage, and disposal of ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride.
Handling Procedure
Preparation:
Ensure a certified chemical fume hood is operational.
Gather all necessary PPE and inspect it for integrity.
Prepare all necessary equipment and reagents before handling the compound.
Have an emergency eyewash station and safety shower readily accessible.[1]
Weighing and Transfer:
Perform all weighing and transfer operations within the chemical fume hood.
Use a disposable weighing boat to avoid contamination of balances.
Handle the solid compound with care to avoid generating dust.[9]
Reaction Setup:
Add the compound to the reaction vessel slowly and in a controlled manner.
Ensure the reaction apparatus is securely clamped and properly assembled.
Post-Handling:
Decontaminate all surfaces and equipment that may have come into contact with the compound.
Properly remove and dispose of gloves as described in the disposal plan.[6]
Wash hands thoroughly with soap and water after handling.[6]
Storage Plan
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][9]
Incompatible Materials: Store away from strong oxidizing agents.[9][10]
Environment: Protect from moisture and light.[3][6]
Disposal Plan
All waste generated from handling ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride must be treated as hazardous waste.
Solid Waste:
Contaminated consumables (e.g., weighing boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
Liquid Waste:
Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container.
Disposal:
All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][9]
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
In the event of a spill, contain the spillage and then collect it with a non-combustible absorbent material and place it in a container for disposal according to local regulations.[6]
Exposure Response
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
References
Pyrrole MSDS. (n.d.).
Pyrrole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Labor
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
Pyrrole - SAFETY D
SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
1-Aminopyrrole. (n.d.). PubChem.
Material Safety D
SAFETY D
SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
SAFETY DATA SHEET. (2020, June 11). Fisher Scientific.